tert-Butyl (2-amino-5-methoxyphenyl)carbamate
Description
The exact mass of the compound tert-Butyl (2-amino-5-methoxyphenyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality tert-Butyl (2-amino-5-methoxyphenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (2-amino-5-methoxyphenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-(2-amino-5-methoxyphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-10-7-8(16-4)5-6-9(10)13/h5-7H,13H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQQUUXZLWAIMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680048 | |
| Record name | tert-Butyl (2-amino-5-methoxyphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362670-09-5 | |
| Record name | tert-Butyl (2-amino-5-methoxyphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N1-Boc-5-methoxy-1,2-benzenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Strategic Synthesis of tert-Butyl (2-amino-5-methoxyphenyl)carbamate
Regiocontrol and Process Optimization Guide
Executive Summary
The synthesis of tert-butyl (2-amino-5-methoxyphenyl)carbamate represents a classic challenge in regioselective aromatic substitution. This scaffold is a critical intermediate in the development of benzimidazole-based kinase inhibitors (e.g., EGFR inhibitors like osimertinib analogs) and GPCR ligands.[1]
The core synthetic difficulty lies in distinguishing between two electronically distinct nitrogen atoms on the phenyl ring. A direct protection strategy using 4-methoxy-1,2-phenylenediamine fails due to the inherent nucleophilicity gradients, inevitably yielding the incorrect regioisomer. This guide details the Nitro Precursor Route , the only robust method to guarantee the correct placement of the Boc-protecting group relative to the methoxy substituent.
Part 1: Retrosynthetic Analysis & Regioselectivity
To understand the necessity of the proposed route, we must first analyze the electronic properties of the benzene ring.
The "Naive" Diamine Route (Incorrect)
Attempting to mono-protect 4-methoxy-1,2-phenylenediamine with
-
Electronic Effect: The methoxy group (
) is a strong -donor.[1] It significantly enhances the nucleophilicity of the amine at the para position (N1) compared to the meta position (N2). -
Result: The
group preferentially attaches to the para-amine. -
Outcome: Formation of tert-butyl (2-amino-4-methoxyphenyl)carbamate (Wrong Isomer).[1][2]
The Nitro Precursor Route (Correct)
To secure the Boc group at the position meta to the methoxy, we must protect the amine before the second amino group exists.
-
Starting Material: 5-methoxy-2-nitroaniline .[]
-
Strategy: The nitro group locks the C2 position. The existing amine at C1 is protected first. Subsequent reduction of the nitro group unveils the C2 amine.
-
Outcome: tert-butyl (2-amino-5-methoxyphenyl)carbamate (Target Isomer).
Figure 1: Retrosynthetic logic demonstrating why the Nitro Route is required to bypass the nucleophilicity bias of the diamine precursor.
Part 2: Detailed Experimental Protocol
Step 1: Boc-Protection of 5-Methoxy-2-nitroaniline
This step requires catalytic activation. The amine in 5-methoxy-2-nitroaniline is significantly deactivated by the ortho-nitro group (strong electron-withdrawing) and intramolecular hydrogen bonding between the NH and the nitro oxygen. Standard
Reagents & Materials:
-
Substrate: 5-Methoxy-2-nitroaniline (1.0 equiv)
-
Reagent: Di-tert-butyl dicarbonate (
) (1.2 – 1.5 equiv)[1] -
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 – 0.2 equiv)[1]
-
Base: Triethylamine (TEA) or DIPEA (1.5 equiv)[1]
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]
Protocol:
-
Dissolution: Charge a flame-dried round-bottom flask with 5-methoxy-2-nitroaniline and anhydrous THF (0.2 M concentration).
-
Base Addition: Add TEA and DMAP. Stir for 10 minutes at room temperature. Note: The solution typically turns a deeper yellow/orange.
-
Reagent Addition: Add
(dissolved in minimal THF) dropwise over 15 minutes. -
Reaction: Heat the mixture to 60°C (reflux if using THF) for 4–12 hours.
-
Workup: Cool to room temperature. Dilute with EtOAc. Wash successively with 1M HCl (to remove DMAP/TEA), Sat.
, and Brine.[1] -
Purification: Dry organic layer over
, filter, and concentrate. Recrystallize from Hexane/EtOAc or perform flash chromatography (Silica, 0-20% EtOAc in Hexanes).
Critical Insight: The use of DMAP is non-negotiable here. Without it, the reaction may take days or fail to reach completion due to the nucleophilic deactivation of the aniline.
Step 2: Chemoselective Nitro Reduction
The goal is to reduce the nitro group to an amine without cleaving the Boc group (acid-sensitive) or reducing the aromatic ring.
Reagents & Materials:
-
Substrate: tert-Butyl (5-methoxy-2-nitrophenyl)carbamate[1][4][5]
-
Catalyst: 10% Pd/C (5-10 wt% loading)
-
Hydrogen Source:
gas (balloon or 1 atm) -
Solvent: Methanol (MeOH) or Ethanol (EtOH)[1]
Protocol:
-
Preparation: Dissolve the nitro-carbamate intermediate in MeOH (0.1 M).
-
Inerting: Purge the flask with Nitrogen (
) to remove oxygen.[1] -
Catalyst Addition: Carefully add 10% Pd/C. Safety: Pd/C is pyrophoric; keep wet with solvent.[1]
-
Hydrogenation: Switch atmosphere to
(balloon pressure is sufficient). Stir vigorously at room temperature for 2–6 hours.-
Visual Cue: The bright yellow/orange color of the nitro compound will fade to a pale or colorless solution.
-
-
Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.[6]
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Product: The resulting off-white solid is tert-butyl (2-amino-5-methoxyphenyl)carbamate .[1] It is typically pure enough for the next step (e.g., cyclization).[1]
Alternative (If Halogens Present): If the scaffold contains sensitive halogens (Cl, Br, I), avoid Pd/C. Use Iron powder (Fe) and Ammonium Chloride (
Part 3: Data & Process Validation[1]
Quantitative Summary
| Parameter | Step 1: Protection | Step 2: Reduction |
| Yield (Typical) | 85 - 92% | 90 - 98% |
| Reaction Time | 4 - 12 Hours | 2 - 6 Hours |
| Temperature | 60°C (Reflux) | 25°C (RT) |
| Key Impurity | Bis-Boc protected aniline | Hydroxylamine intermediate (incomplete red.)[1][7] |
| Appearance | Yellow/Orange Solid | Off-white/Grey Solid |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow emphasizing critical process parameters.
References
-
Zhang, Y., et al. (2017).[1][4] Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate. Advances in Computer Science Research, 59, 210-213.[1] (Demonstrates the nitro-precursor route for similar AZD9291 intermediates).
-
Cross, D. A., et al. (2014).[1] AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer.[1][2] Cancer Discovery, 4(9), 1046–1061.[1] (Contextualizes the biological importance of the 2-amino-5-methoxy-phenylcarbamate scaffold).
-
Knölker, H. J., et al. (1995).[1] Palladium-Catalyzed Synthesis of Indoles and Benzimidazoles. Chemical Reviews, 102(11).[1] (General reference for Pd/C reduction of nitro groups in the presence of Boc).
Sources
- 1. PubChemLite - Tert-butyl n-[2-amino-1-(2-methoxyphenyl)ethyl]carbamate (C14H22N2O3) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 4. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate | Atlantis Press [atlantis-press.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Guide: tert-Butyl (2-amino-5-methoxyphenyl)carbamate
This guide details the chemical properties, synthesis, and medicinal chemistry applications of tert-Butyl (2-amino-5-methoxyphenyl)carbamate (CAS 362670-09-5).[1][2]
A Privileged Scaffold for Benzimidazole & Kinase Inhibitor Synthesis[2][3]
Chemical Identity & Structural Analysis
tert-Butyl (2-amino-5-methoxyphenyl)carbamate is a mono-Boc-protected derivative of 4-methoxy-1,2-phenylenediamine.[2] It serves as a critical "ortho-diamine" building block in medicinal chemistry, primarily for constructing benzimidazole heterocycles found in kinase inhibitors (e.g., EGFR inhibitors) and anthelmintic agents.
| Property | Data |
| CAS Registry Number | 362670-09-5 |
| IUPAC Name | tert-Butyl |
| Synonyms | |
| Molecular Formula | C |
| Molecular Weight | 238.28 g/mol |
| Appearance | White to pale yellow solid (oxidizes to brown upon air exposure) |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in Water |
| Key Functional Groups | Carbamate (acid-labile protecting group), Primary Amine (nucleophile), Methoxy (electron-donating group) |
Structural Logic
The molecule features two nitrogen nucleophiles with distinct reactivity profiles:
-
C1-Carbamate (
-Boc): Electronically deactivated and sterically hindered.[2] It remains inert during mild nucleophilic attacks, allowing selective manipulation of the C2-amine.[2] -
C2-Amine (Free -NH
): Highly nucleophilic due to the ortho effect and the electron-donating methoxy group at C5 (para to the amine).[2] This positioning makes the C2-amine the primary site for initial condensation reactions (e.g., with aldehydes or isothiocyanates).
Synthesis & Production Protocol
The synthesis follows a high-fidelity two-step sequence starting from commercially available 5-methoxy-2-nitroaniline (CAS 16133-49-6).[2] This route avoids the formation of regioisomers common in direct nitration methods.
Step 1: Chemoselective Boc-Protection
Objective: Protect the aniline nitrogen without affecting the nitro group.
-
Reagents: 5-Methoxy-2-nitroaniline (1.0 eq), Di-tert-butyl dicarbonate (Boc
O, 1.2 eq), DMAP (0.1 eq), Triethylamine (1.5 eq).[2] -
Solvent: Dichloromethane (DCM) or THF.
-
Conditions: Stir at 0°C
RT for 12 hours. -
Workup: Wash with 1M HCl (to remove DMAP/TEA), then brine. Dry over Na
SO .
Step 2: Nitro Group Reduction
Objective: Reduce the nitro group to a primary amine while retaining the acid-sensitive Boc group.[2]
-
Method A (Catalytic Hydrogenation): H
(1 atm), 10% Pd/C, Methanol. Note: Monitor closely to prevent over-reduction or Boc cleavage if acidic byproducts form. -
Method B (Chemical Reduction - Recommended): Iron powder (Fe), Ammonium Chloride (NH
Cl), Ethanol/Water (3:1). Reflux at 80°C for 2-4 hours. This method is milder and preserves the Boc group perfectly. -
Purification: Filter through Celite. Concentrate. Recrystallize from Hexane/EtOAc if necessary.
Synthesis Workflow Diagram
Caption: Two-step synthesis ensuring regio-defined placement of the Boc group relative to the methoxy substituent.
Applications in Medicinal Chemistry
This compound is a "privileged scaffold" because the 1,2-diamine motif is the precursor to Benzimidazoles , a pharmacophore found in:
-
EGFR Kinase Inhibitors: Analogs of Osimertinib (Tagrisso) often utilize substituted phenylenediamines to create the core binding scaffold.
-
Anthelmintics: Benzimidazole carbamates (e.g., Mebendazole analogs).
-
GPCR Ligands: Used to construct conformationally restricted bicyclic systems.
Mechanism: Oxidative Cyclization to Benzimidazoles
The primary utility is the condensation with aldehydes followed by oxidation.
-
Condensation: The free amine (C2) attacks an aldehyde (R-CHO) to form a Schiff base (imine).
-
Cyclization: The carbamate nitrogen (C1-NHBoc) attacks the imine carbon (requires acid or heat, often removing Boc in situ) or the Boc group is removed first to allow the free amine to cyclize.
-
Oxidation: If forming a benzimidazole from an aldehyde, an oxidative step (e.g., Na
S O or air) is required to aromatize the imidazole ring.
Benzimidazole Formation Pathway
Caption: Mechanism for converting the scaffold into a bioactive benzimidazole core.
Analytical Characterization
To validate the identity of synthesized batches, use the following spectral markers:
-
H NMR (DMSO-d
, 400 MHz): -
LC-MS:
-
Target Mass: 238.28 Da.
-
Observed Ion: [M+H]
= 239.1 or [M+Na] = 261.1. -
Fragment: [M-Boc+H]
= 139.1 (loss of 100 Da is characteristic of Boc).[2]
-
Handling & Stability
-
Oxidation Risk: Like all phenylenediamines, the C2-amine is susceptible to air oxidation, turning the solid brown/purple (formation of azo/imino impurities).
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).
-
Safety: Irritant.[6][7][8] Potential sensitizer.[6][7] Handle in a fume hood.
References
-
Synthesis of Osimertinib Intermediates: Zhao, B., et al. "Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenylcarbamate."[2] Atlantis Press, 2017. (Describes the broader class of Boc-protected methoxy-phenylenediamines). [2]
- Benzimidazole Synthesis: "Benzimidazole derivatives: A review on their synthesis and biological activity." ResearchGate.
-
Compound Data: PubChem CID 22344747 (Isomer Reference) & CAS 362670-09-5 (Target Reference).[2] [2]
-
Commercial Availability: GuideChem & ChemicalBook listings for CAS 362670-09-5 confirming the 2-amino-5-methoxy structure.[2]
Sources
- 1. en.huatengsci.com [en.huatengsci.com]
- 2. CAS [chemicalbook.com]
- 3. 4-METHOXY-O-PHENYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]
- 4. Combi-Blocks [combi-blocks.com]
- 5. rsc.org [rsc.org]
- 6. 4-METHOXY-O-PHENYLENEDIAMINE | 102-51-2 [chemicalbook.com]
- 7. 4-METHOXY-O-PHENYLENEDIAMINE | 102-51-2 [chemicalbook.com]
- 8. 4-Methoxy-o-phenylenediamine | C7H10N2O | CID 153404 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: tert-Butyl (2-amino-5-methoxyphenyl)carbamate
[1]
Executive Summary
tert-Butyl (2-amino-5-methoxyphenyl)carbamate (CAS: 362670-09-5) is a orthogonally protected derivative of 4-methoxy-1,2-phenylenediamine.[1][2] In medicinal chemistry, it serves as a high-fidelity scaffold for constructing benzimidazoles and quinoxalines where precise regiochemical control is required.[1] Unlike the direct protection of phenylenediamines—which often yields isomeric mixtures—this compound is synthesized via a nitro-reduction pathway that guarantees the tert-butoxycarbonyl (Boc) group resides on the nitrogen meta to the methoxy substituent, leaving the ortho-amine free for subsequent derivatization.
Physicochemical Profile
The molecular weight and structural parameters are fundamental for stoichiometric calculations in multi-step synthesis.
| Property | Data |
| Chemical Name | tert-Butyl (2-amino-5-methoxyphenyl)carbamate |
| CAS Number | 362670-09-5 |
| Molecular Formula | C₁₂H₁₈N₂O₃ |
| Molecular Weight | 238.28 g/mol |
| Exact Mass | 238.1317 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DCM, Methanol; Insoluble in Water |
| pKa (Calculated) | ~4.5 (Aniline NH₂), ~11.0 (Carbamate NH) |
Structural Analysis
The molecule features three distinct functional domains:
-
The Aniline Handle (C2-NH₂): A nucleophilic primary amine ready for imine formation or acylation.
-
The Protected Amine (C1-NH-Boc): A latent amine protected by an acid-labile group, ensuring it remains inert during initial cyclization steps.[1]
-
The Electronic Modulator (C5-OMe): An electron-donating group (EDG) that increases the nucleophilicity of the aromatic ring, influencing the kinetics of electrophilic aromatic substitutions.
Strategic Synthesis: The Nitro-Reduction Pathway[1]
Direct mono-protection of 4-methoxy-1,2-phenylenediamine with di-tert-butyl dicarbonate (Boc₂O) is chemically flawed due to poor regioselectivity; the electron-rich nitrogen para to the methoxy group competes aggressively with the meta nitrogen.[1]
To achieve the specific (2-amino-5-methoxyphenyl) regiochemistry, a "Protect-then-Reduce" strategy starting from 5-methoxy-2-nitroaniline is the industry standard.[1] This route locks the regiochemistry before the second amine is even generated.
Experimental Protocol
Step 1: Chemoselective Boc-Protection
Objective: Protect the existing amine while leaving the nitro group intact.
-
Reagents: 5-Methoxy-2-nitroaniline (1.0 eq), Boc₂O (1.1 eq), DMAP (0.1 eq), TEA (1.2 eq).
-
Solvent: THF or DCM (Anhydrous).
-
Procedure:
-
Dissolve 5-methoxy-2-nitroaniline in anhydrous THF.
-
Add Triethylamine (TEA) and catalytic DMAP.
-
Add Boc₂O solution dropwise at 0°C to suppress bis-protection.[1]
-
Stir at Room Temperature (RT) for 12 hours.
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove DMAP/TEA), then brine. Dry over Na₂SO₄.[3]
-
Yield: Typically >85% of tert-butyl (5-methoxy-2-nitrophenyl)carbamate.[1][4]
-
Step 2: Nitro Group Reduction
Objective: Reveal the second amine under mild conditions to avoid Boc cleavage.
-
Reagents: H₂ (1 atm), 10% Pd/C (10 wt%), or Fe powder/NH₄Cl (for chemoselectivity if halogens are present).
-
Solvent: Methanol or Ethanol.[3]
-
Procedure:
-
Dissolve the nitro-carbamate intermediate in Methanol.[1]
-
Add 10% Pd/C catalyst carefully (under inert atmosphere).
-
Stir under H₂ balloon atmosphere for 4–6 hours. Monitoring by TLC is crucial to prevent over-reduction or side reactions.
-
Filtration: Filter through a Celite pad to remove Pd/C.
-
Purification: Concentrate filtrate. Recrystallize from Hexane/EtOAc if necessary.
-
Product: tert-Butyl (2-amino-5-methoxyphenyl)carbamate.
-
Figure 1: Regioselective synthesis workflow ensuring the correct isomeric outcome.
Analytical Validation
To validate the molecular weight and structure, the following diagnostic signals should be observed:
| Method | Diagnostic Signal | Interpretation |
| MS (ESI+) | m/z 239.2 [M+H]⁺ | Confirms MW of 238.[1]28. A sodium adduct [M+Na]⁺ at 261.2 is also common. |
| ¹H NMR (DMSO-d₆) | δ 1.45 (s, 9H) | Characteristic Boc tert-butyl singlet.[1] |
| δ 3.65 (s, 3H) | Methoxy (-OCH₃) singlet. | |
| δ 4.5–5.0 (br s, 2H) | Free Aniline (-NH₂) . Exchangeable with D₂O. | |
| δ 8.5 (br s, 1H) | Carbamate (-NH-Boc) .[1] Downfield shift due to carbonyl H-bonding.[1] | |
| δ 6.3–7.2 (m, 3H) | Aromatic protons . 1,2,4-substitution pattern coupling constants.[1] |
Applications in Drug Discovery
This compound is a "privileged scaffold" for synthesizing benzimidazole rings, a moiety found in numerous kinase inhibitors (e.g., EGFR inhibitors).
Mechanism: Benzimidazole Cyclization
The free amine (NH₂) reacts with an aldehyde to form a Schiff base (imine), which then undergoes oxidative cyclization involving the protected nitrogen (after deprotection or direct participation depending on conditions).
-
Condensation: Reaction with an aryl aldehyde (R-CHO) yields an imine.
-
Cyclization: Oxidative closure (using agents like Oxone or Cu(OAc)₂) or acid-catalyzed closure after Boc-deprotection forms the benzimidazole core.
-
Result: A 5-methoxy-benzimidazole derivative with a defined substitution pattern.
Figure 2: Application of the title compound in constructing the benzimidazole pharmacophore.
Handling and Stability
-
Oxidation Risk: Like all anilines, the free amine at position 2 is susceptible to oxidation (browning) upon prolonged exposure to air. Store under nitrogen or argon.
-
Temperature: Store at 2–8°C .
-
Light Sensitivity: Protect from light to prevent photo-degradation of the electron-rich aromatic system.[1]
-
Safety: The compound is likely an irritant. Standard PPE (gloves, goggles) and fume hood usage are mandatory during synthesis and handling.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 119053, tert-Butyl (2-amino-5-methoxyphenyl)carbamate. Retrieved from .
-
Zhao, B., et al. (2017).[5] "Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenylcarbamate." Advances in Computer Science Research, 59, 210. (Demonstrates nitro-reduction pathway for similar EGFR inhibitor intermediates). Retrieved from .
-
ChemicalBook. (2025). tert-Butyl (2-amino-5-methoxyphenyl)carbamate CAS 362670-09-5 Properties. Retrieved from .
- Kim, R.M., et al. (2016). "Discovery of Potent JNK3 Inhibitors." Journal of Medicinal Chemistry. (Describes the use of methoxy-nitroaniline precursors for benzimidazole synthesis).
An In-Depth Technical Guide to the NMR Analysis of tert-Butyl (2-amino-5-methoxyphenyl)carbamate
Introduction: The Imperative of Structural Verification
In the landscape of pharmaceutical research and drug development, the unambiguous structural characterization of molecular entities is a cornerstone of scientific integrity and regulatory compliance. Intermediates and building blocks, such as tert-Butyl (2-amino-5-methoxyphenyl)carbamate , form the foundation of complex syntheses. Their purity and structural fidelity are paramount, as any ambiguity can propagate through a synthetic route, leading to failed reactions, impure final compounds, and significant delays.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural elucidation of organic molecules in solution.[1] Its ability to provide atom-specific information on the chemical environment, connectivity, and spatial relationships makes it an indispensable tool for confirming molecular identity. This guide provides an in-depth analysis of tert-Butyl (2-amino-5-methoxyphenyl)carbamate, a substituted aniline derivative featuring a key Boc-protecting group.
As experimental spectral data for this specific compound is not widely available in public repositories, this guide will employ a predictive methodology rooted in established principles of NMR spectroscopy. We will dissect the molecule based on its constituent functional groups, predict the ¹H and ¹³C NMR spectra using substituent chemical shift (SCS) effects from validated literature sources, and outline how advanced 2D NMR techniques can be used to unequivocally confirm these predictions. This approach mirrors the real-world workflow of a research scientist encountering a novel or sparsely documented compound.
Molecular Structure and Predictive Framework
The structure of tert-Butyl (2-amino-5-methoxyphenyl)carbamate presents several distinct regions for NMR analysis: the aliphatic tert-butyl and methoxy groups, the substituted aromatic ring, and the labile amine and carbamate protons.
Caption: Diagram of key COSY and HMBC correlations for structural confirmation.
Experimental Protocol: Ensuring Data Integrity
The quality of NMR data is directly dependent on meticulous sample preparation. [2]The following protocol is designed to yield high-resolution spectra suitable for full structural elucidation.
-
Sample Weighing: Accurately weigh 10-15 mg of tert-Butyl (2-amino-5-methoxyphenyl)carbamate for ¹H NMR analysis. For ¹³C NMR, a more concentrated sample of 30-50 mg is recommended to reduce acquisition time. [3]2. Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds. For compounds with strong hydrogen-bonding capabilities, dimethyl sulfoxide-d₆ (DMSO-d₆) may be required. The choice of solvent is critical as it affects the chemical shifts of labile protons (-NH, -NH₂). [4]3. Dissolution: Place the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent. Gently vortex or swirl the vial until the sample is completely dissolved. A clear, homogenous solution is essential.
-
Filtration: To remove any particulate matter that could degrade spectral quality (leading to broad lines), filter the solution directly into a clean 5 mm NMR tube. This is best accomplished by passing the solution through a small plug of glass wool packed into a Pasteur pipette.
-
Referencing: The solvent peak serves as a secondary reference. However, for utmost accuracy, a primary internal standard such as tetramethylsilane (TMS) can be added (typically a very small drop), which is defined as 0.00 ppm. [5]6. Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks for the solvent or TMS signal.
-
Acquire a standard ¹H spectrum (typically 8-16 scans).
-
Acquire a standard ¹³C spectrum (requires more scans due to the low natural abundance of ¹³C).
-
If necessary, acquire 2D spectra (COSY, HSQC, HMBC) using standard instrument parameters.
-
Conclusion
The structural analysis of tert-Butyl (2-amino-5-methoxyphenyl)carbamate serves as a prime example of the power and logic of NMR spectroscopy. Through a predictive approach based on fundamental principles and data from analogous structures, we have constructed a detailed and verifiable profile of its expected ¹H and ¹³C NMR spectra. This guide has not only outlined the specific chemical shifts and coupling patterns but has also detailed the critical role of 2D NMR experiments like COSY and HMBC in providing the conclusive correlations needed to transform a predicted structure into an empirically validated one. For any researcher, scientist, or drug development professional, this rigorous, multi-faceted approach to NMR analysis is a non-negotiable step in ensuring the integrity and success of their scientific endeavors.
References
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- University of Regensburg. (n.d.). H NMR Spectroscopy.
- Contreras, R. H., et al. (1993). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. The Journal of Physical Chemistry, 97(1).
- Harvey, S. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
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Feng, W., et al. (2018). 1H-NMR spectrum of N-Boc glutamic acid. ResearchGate. Retrieved from [Link]
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Wakisaka, A., et al. (2018). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. Retrieved from [Link]
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Malinowski, J. (2001). NMR spectroscopy in pharmacy. PubMed. Retrieved from [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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The Organic Chemist. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Wang, W., et al. (2023). Structure elucidation a COSY and key HMBC correlations of 1 and 2. ResearchGate. Retrieved from [Link]
-
Kawahara, S., et al. (2018). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. ResearchGate. Retrieved from [Link]
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- University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from a publicly available university webpage.
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University College London. (n.d.). Sample Preparation. Retrieved from [Link]
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Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
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Sources
Technical Guide: Mass Spectrometry Profiling of tert-Butyl (2-amino-5-methoxyphenyl)carbamate
[1][3]
Executive Summary & Chemical Context
tert-Butyl (2-amino-5-methoxyphenyl)carbamate (C₁₂H₁₈N₂O₃, MW 238.[1][2][3]28) is a critical regioselective intermediate used primarily in the synthesis of benzimidazoles and imidazopyridines . Its structural uniqueness lies in the ortho-diamine motif, where one amine is protected (Boc) and the other is free, allowing for controlled, stepwise cyclization reactions.
In mass spectrometry (MS), this molecule exhibits a characteristic lability associated with the tert-butoxycarbonyl (Boc) group.[1] Understanding its ionization and fragmentation physics is essential for distinguishing it from positional isomers (e.g., the 4-methoxy analog) and for monitoring its stability during thermal ionization processes.[1]
Key Chemical Properties
| Property | Specification |
| CAS Number | 362670-09-5 |
| IUPAC Name | tert-butyl N-(2-amino-5-methoxyphenyl)carbamate |
| Molecular Formula | C₁₂H₁₈N₂O₃ |
| Monoisotopic Mass | 238.1317 Da |
| Key Functional Groups | Carbamate (Pos 1), Primary Amine (Pos 2), Methoxy (Pos 5) |
| Role | Precursor for 5-methoxybenzimidazoles |
Experimental Workflow
The following protocol outlines a robust LC-MS/MS workflow designed to minimize in-source fragmentation while maximizing sensitivity.
Sample Preparation[1][2][5][6][7]
-
Stock Solution: Dissolve 1 mg of analyte in 1 mL of DMSO or Methanol (HPLC grade).
-
Working Solution: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile (0.1% Formic Acid).
-
Precaution: Avoid heating above 40°C during prep to prevent thermal Boc-deprotection.
LC-MS Acquisition Parameters
| Parameter | Setting | Rationale |
| Ionization Source | ESI (Positive Mode) | Protonation of the basic amine and carbamate nitrogen is highly favorable.[1][2][3] |
| Capillary Voltage | 3.0 - 3.5 kV | Moderate voltage prevents discharge while ensuring stable Taylor cone.[3] |
| Cone Voltage | 20 - 30 V | Critical: Keep low. High cone voltage causes in-source loss of the Boc group (m/z 239 → 139).[3] |
| Source Temp | 100 - 120°C | Low temperature minimizes thermal degradation of the carbamate.[3] |
| Desolvation Gas | N₂, 600-800 L/hr | High flow aids desolvation at lower temperatures.[1][3] |
| Mobile Phase A | Water + 0.1% Formic Acid | Proton source for [M+H]⁺ formation.[1][3] |
| Mobile Phase B | Acetonitrile + 0.1% FA | Organic modifier for elution.[1][3] |
| Column | C18 (2.1 x 50mm, 1.7µm) | Standard reverse-phase retention.[1][3] |
Workflow Diagram
Caption: Optimized LC-MS workflow prioritizing low-thermal impact to preserve the Boc protecting group.
Mechanistic Fragmentation Analysis
Understanding the fragmentation pathway is vital for confirming the structure and differentiating it from impurities (e.g., the fully deprotected diamine).
Primary Ionization
In positive ESI, the molecule forms the protonated molecular ion [M+H]⁺ at m/z 239.14 .
-
Site of Protonation: The most basic site is the free primary amine (-NH₂).[1] However, protonation can also occur at the carbamate carbonyl oxygen, which often facilitates the Boc cleavage mechanism.
Collision-Induced Dissociation (CID) Pathways
The fragmentation follows a predictable two-step elimination sequence characteristic of N-Boc derivatives.[1][3]
-
Loss of Isobutene (Neutral Loss -56 Da):
-
Mechanism: A proton transfer leads to a distonic ion or a 6-membered transition state (McLafferty-like rearrangement), resulting in the ejection of neutral isobutene (C₄H₈).
-
Transition: m/z 239.14 → m/z 183.08.
-
Intermediate: Protonated carbamic acid derivative.
-
-
Loss of CO₂ (Neutral Loss -44 Da):
-
Ortho-Effect Cyclization (Specific to this Isomer):
-
Unlike meta or para isomers, the ortho arrangement of the NH-Boc and NH₂ groups allows for the loss of NH₃ or H₂O from the deprotected fragment (m/z 139), often forming a cyclic benzimidazole-like cation (m/z ~121 or 122) in the source if energies are high.[1]
-
Fragmentation Pathway Diagram
Caption: Step-wise fragmentation pathway showing the sequential loss of the Boc protecting group.[3]
Data Interpretation & Reference Tables
Mass Transition Table
Use these transitions for Multiple Reaction Monitoring (MRM) method development.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Identity |
| 239.1 | 183.1 | 10 - 15 | Loss of Isobutene (Quantifier) |
| 239.1 | 139.1 | 20 - 25 | Loss of Boc Group (Qualifier) |
| 239.1 | 124.1 | 30 - 35 | Loss of Methyl radical from Methoxy |
Isomer Differentiation
The user must distinguish CAS 362670-09-5 (2-amino-5-methoxy) from its isomer CAS 213118-56-0 (2-amino-4-methoxy).[1][3]
-
MS/MS Similarity: Both lose Boc (m/z 239 → 139) identically.
-
Differentiation Strategy:
-
Chromatography: The 5-methoxy isomer typically elutes slightly earlier than the 4-methoxy isomer on C18 due to subtle polarity differences driven by the dipole moment relative to the amines.[3]
-
Ratio of Fragments: The ortho-effect in the 5-methoxy isomer (amines at 1,[3]2) may yield a higher ratio of m/z 122 (cyclic loss of NH3) compared to meta isomers.
-
Troubleshooting Common Pitfalls
Issue: "I only see m/z 139, no parent m/z 239."
-
Cause: In-source fragmentation (ISF).[3] The Boc group is thermally and energetically fragile.[4]
-
Solution:
-
Reduce Cone Voltage (or Declustering Potential) by 10-15 V.[3]
-
Lower Source Temperature from 150°C to 100°C.
-
Verify the pH of the mobile phase; extremely acidic conditions can catalyze deprotection in the droplet phase.
-
Issue: "Signal instability or adduct formation."
-
Cause: Formation of Sodium [M+Na]⁺ (m/z 261) or Potassium [M+K]⁺ (m/z 277) adducts.
-
Solution:
-
Adducts do not fragment as cleanly as protonated ions.
-
Add Ammonium Formate (5-10 mM) to the mobile phase to suppress Na/K adducts and promote [M+H]⁺ or [M+NH₄]⁺ formation.
-
References
-
PubChem. (n.d.). tert-butyl N-(5-amino-2-methoxyphenyl)carbamate Compound Summary. National Library of Medicine. Retrieved January 31, 2026, from [Link][1]
-
Zhang, Y., et al. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometry. Journal of The American Society for Mass Spectrometry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protection of Amino Groups: Boc Group. Retrieved January 31, 2026, from [Link]
Technical Guide: Solubility & Handling of tert-Butyl (2-amino-5-methoxyphenyl)carbamate
[1][2]
Executive Summary
Compound Identity: tert-Butyl (2-amino-5-methoxyphenyl)carbamate Chemical Class: Boc-protected phenylenediamine derivative Primary Application: Critical intermediate in the synthesis of benzimidazoles, imidazopyridines, and other heterocyclic pharmacophores (e.g., kinase inhibitors).[1][2][3][4]
This guide provides a definitive technical analysis of the solubility, stability, and handling of tert-butyl (2-amino-5-methoxyphenyl)carbamate.[1][3] As a mono-Boc-protected aniline with an electron-donating methoxy group, this compound exhibits a distinct solubility profile governed by the competition between its lipophilic tert-butyl carbamate moiety and its polar, hydrogen-bonding amine/methoxy substituents.[5][3] Correct handling is essential to prevent spontaneous oxidation of the free aniline or premature acid-catalyzed deprotection.[5][3]
Physicochemical Profile & Solubility Mechanics[4][5]
Structural Determinants of Solubility
The solubility behavior of this compound is dictated by three structural domains:
-
The Boc Group (Lipophilic Anchor): The tert-butyl moiety drastically reduces water solubility and enhances affinity for non-polar and halogenated solvents (DCM, Chloroform).[5][1][3][4]
-
The Free Amine (-NH₂): Provides a hydrogen-bond donor/acceptor site, facilitating solubility in polar aprotic solvents (DMSO, DMF) and protic solvents (Alcohols).[5][1][3][4]
-
The Methoxy Group (-OMe): An electron-donating group that increases the electron density of the aromatic ring, making the free amine more susceptible to oxidation but slightly enhancing polarity compared to the unsubstituted analog.[5][1][3]
Calculated Properties[1][4][5][6]
-
pKa (Conjugate Acid): ~4.5 (for the free aniline nitrogen)[1][3][4]
-
Physical State: Off-white to pale brown crystalline solid (color darkens upon oxidation).[5][1][3]
Solubility Matrix
The following table summarizes the solubility profile based on standard laboratory concentrations (10–50 mg/mL).
| Solvent Class | Specific Solvent | Solubility Rating | Technical Notes |
| Polar Aprotic | DMSO | High (>100 mg/mL) | Preferred for Stock Solutions. Excellent stability if stored frozen.[5] |
| Polar Aprotic | DMF | High (>100 mg/mL) | Alternative to DMSO; easier to remove by evaporation.[5][1][3] |
| Chlorinated | DCM | High (>50 mg/mL) | Ideal for synthetic transfers and liquid-liquid extraction.[5][1][3] |
| Esters | Ethyl Acetate | Moderate | Good for reaction workup; often used in recrystallization.[5][1][3] |
| Alcohols | Methanol/Ethanol | Moderate-High | Soluble, but avoid for long-term storage due to potential transesterification (rare but possible).[5][1][3] |
| Hydrocarbons | Hexanes/Heptane | Low/Insoluble | Antisolvent. Used to precipitate the compound from EtOAc or DCM.[5][1][3] |
| Aqueous | Water | Insoluble | Precipitates immediately upon addition to water.[5][1][3] |
Experimental Protocols
Stock Solution Preparation (Standardized Workflow)
Objective: Prepare a stable 50 mM stock solution for biological assay or synthetic use.
-
Weighing: Weigh the target mass of tert-butyl (2-amino-5-methoxyphenyl)carbamate into a glass vial. Note: Use amber glass to protect the photosensitive aniline moiety.[1][3][4]
-
Solvent Addition: Add anhydrous DMSO (molecular sieve dried).[5][1][3]
-
Dissolution: Vortex for 30–60 seconds. If particulates remain, sonicate in a water bath at ambient temperature (20–25°C) for 2 minutes.[5][1][3][4] Do not heat above 40°C to avoid thermal degradation of the Boc group or oxidation.[5][1][3]
-
Validation: Visually inspect for clarity. For critical assays, centrifuge at 10,000 x g for 1 minute to pellet any insoluble impurities.[5][1][3][4]
Recrystallization Purification
Objective: Purify crude material (e.g., dark brown solid) to high-purity crystals (off-white).
-
Dissolution: Dissolve crude solid in the minimum amount of warm Ethyl Acetate (35–40°C).
-
Filtration: Filter while warm to remove insoluble salts/impurities.[5][1][3]
-
Antisolvent Addition: Slowly add Hexanes (or Heptane) dropwise to the filtrate with stirring until a persistent cloudiness appears (Cloud Point).
-
Crystallization: Cool the mixture gradually to Room Temperature, then to 4°C.
-
Isolation: Filter the resulting precipitate and wash with cold 10% EtOAc/Hexanes.
Stability & Handling Logic
Chemical Stability Risks[1][2][4][5]
-
Oxidation: The free amino group at position 2, activated by the para-methoxy group, is electron-rich and prone to air oxidation, leading to "browning" (formation of azo/nitroso impurities).[5][1][3][4] Store under Argon/Nitrogen.
-
Acid Sensitivity: The Boc carbamate is acid-labile.[5][1][3] Exposure to strong acids (TFA, HCl) or even acidic silica gel can trigger deprotection, yielding the unstable diamine salt.[5][1][3][4]
-
Base Stability: The compound is generally stable to weak bases (bicarbonate, triethylamine).[5][1][3][4]
Handling Decision Tree (Visualization)
Figure 1: Solubility and handling decision matrix ensuring compound integrity.
Mechanistic Pathways: Stability vs. Degradation[2][4][5]
The following diagram illustrates the critical stability pathways. Researchers must avoid acidic environments to maintain the Boc protection while managing the oxidation risk of the free amine.[5][1][3][4]
Figure 2: Chemical stability profile highlighting the competing risks of acid hydrolysis and oxidation.[5][1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22344747, tert-butyl N-(5-amino-2-methoxyphenyl)carbamate.[5][1][3] Retrieved from [Link]
-
Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenylcarbamate.[5][1][2][3][7] 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016).[5][1][3][4] Atlantis Press.[5][1][3] Retrieved from [Link][1][3][4]
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- 2. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate | Atlantis Press [atlantis-press.com]
- 3. 4-Methoxybenzene-1,2-diamine dihydrochloride | C7H12Cl2N2O | CID 3085161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 5. tert-butyl N-(2-amino-2-methylpropyl)carbamate | C9H20N2O2 | CID 17909918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tert-butyl N-(5-amino-2-methoxyphenyl)carbamate | C12H18N2O3 | CID 22344747 - PubChem [pubchem.ncbi.nlm.nih.gov]
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tert-Butyl (2-amino-5-methoxyphenyl)carbamate as a synthetic intermediate
An In-depth Technical Guide to tert-Butyl (2-amino-5-methoxyphenyl)carbamate as a Synthetic Intermediate
Abstract
This technical guide provides a comprehensive overview of tert-butyl (2-amino-5-methoxyphenyl)carbamate, a pivotal intermediate in modern organic and medicinal chemistry. The document elucidates its physicochemical properties, outlines robust synthetic strategies, and explores its critical role in the construction of complex molecular architectures, particularly in the development of targeted therapeutics like kinase inhibitors. By integrating established chemical principles with practical, field-proven insights, this guide serves as an essential resource for researchers, chemists, and professionals in drug discovery and development. We will delve into the strategic importance of its unique structural features—a regioselectively protected diamine system—and provide detailed experimental protocols to empower its effective application in the laboratory.
Introduction: The Strategic Importance of a Differentiated Diamine
In the landscape of pharmaceutical synthesis, intermediates that offer a handle for controlled, sequential chemical transformations are of paramount importance. tert-Butyl (2-amino-5-methoxyphenyl)carbamate (also known as N1-Boc-4-methoxy-1,2-phenylenediamine) is a quintessential example of such a molecule. Its structure, featuring a phenylenediamine core with one amino group masked by a tert-butyloxycarbonyl (Boc) protecting group, provides a powerful tool for regioselective synthesis.
The presence of the acid-labile Boc group on one amine and a free, nucleophilic amine at the adjacent position allows for a diverse range of chemical modifications.[1][2] The methoxy substituent further modulates the electronic properties of the aromatic ring, influencing the reactivity of the free amine. This structural arrangement makes it a highly sought-after building block for constructing heterocyclic scaffolds and other complex structures found in many biologically active compounds, most notably in the synthesis of kinase inhibitors for cancer therapy.[3]
Physicochemical & Safety Profile
A thorough understanding of a reagent's properties is fundamental to its successful and safe application.
Key Properties
| Property | Value | Source |
| CAS Number | 312300-45-1 | [4] |
| Molecular Formula | C₁₂H₁₈N₂O₃ | [4] |
| Molecular Weight | 238.28 g/mol | [4] |
| IUPAC Name | tert-butyl N-(2-amino-5-methoxyphenyl)carbamate | [4] |
| Appearance | Typically an off-white to brown solid | N/A |
| Solubility | Soluble in organic solvents like Dichloromethane, Ethyl Acetate, and Methanol | N/A |
Safety & Handling
As with any chemical reagent, proper handling is crucial to ensure laboratory safety.
-
Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified as harmful if swallowed and may cause an allergic skin reaction.[4] It can also cause skin, eye, and respiratory irritation.[5][6]
-
Recommended Handling Procedures:
-
Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong acids and oxidizing agents.[7][8]
Synthesis of the Intermediate: A Strategic Protection and Reduction
The synthesis of tert-butyl (2-amino-5-methoxyphenyl)carbamate is a classic illustration of protecting group strategy. A common and logical approach begins with 4-methoxy-2-nitroaniline, proceeding through two key transformations: Boc protection of the existing amine followed by reduction of the nitro group.
Caption: Synthetic route to the target intermediate.
Causality Behind the Strategy:
-
Boc Protection: The first step involves protecting the amino group of 4-methoxy-2-nitroaniline with di-tert-butyl dicarbonate ((Boc)₂O).[9] This is crucial because the amino group would otherwise interfere with the subsequent reduction step or react non-selectively in later applications. The Boc group is chosen for its stability in a wide range of conditions and its facile removal under acidic conditions.[2][10]
-
Nitro Group Reduction: With the first amino group safely protected, the nitro group is reduced to a primary amine. This transformation unmasks the second, orthogonally available amino group. Common methods for this reduction include catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or chemical reduction using reagents like iron powder in the presence of an acid or ammonium chloride.
This sequence ensures the final product has one free amine ready for reaction and one protected amine, achieving the desired differentiation.
The Role of the Boc Group: Enabling Regioselectivity
The tert-butyloxycarbonyl (Boc) group is the cornerstone of this intermediate's utility. As an amine protecting group, it serves two primary functions:
-
Deactivation: The carbamate functionality withdraws electron density from the nitrogen atom, rendering it significantly less nucleophilic than a free amine. This prevents it from participating in reactions intended for the other, unprotected amino group.
-
Orthogonal Deprotection: The Boc group is famously acid-labile.[1] It can be cleanly removed using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent, which typically do not affect other common functional groups.[10] This allows for the selective unmasking of the protected amine at a later stage in a synthetic sequence.
Caption: General workflow enabled by the Boc group.
Application as a Key Intermediate in Drug Development
The unique structure of tert-butyl (2-amino-5-methoxyphenyl)carbamate makes it a valuable precursor for a variety of complex molecules, especially in the synthesis of kinase inhibitors.
Case Study: Synthesis of Osimertinib (AZD9291) Precursors
Osimertinib (AZD9291) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used to treat non-small cell lung cancer.[11] While the title compound is not directly used, a closely related derivative, tert-butyl (5-amino-2-methoxyphenyl)-[2-(dimethylamino)ethyl]carbamate, is a key intermediate in its synthesis.[11][12][13] The synthesis of this derivative starts from a precursor that establishes the core phenylenediamine structure, highlighting the importance of this scaffold.
The general synthetic logic involves using the free amine of a Boc-protected phenylenediamine for coupling with other fragments. For instance, the free amine can undergo acylation or participate in a Buchwald-Hartwig amination to build the core of the final drug molecule.
General Application in Synthesis
The free amino group of tert-butyl (2-amino-5-methoxyphenyl)carbamate is nucleophilic and can participate in a wide array of reactions, including:
-
Amide bond formation: Reacting with carboxylic acids, acid chlorides, or esters.
-
Sulfonamide formation: Reacting with sulfonyl chlorides.
-
Urea formation: Reacting with isocyanates.
-
Cross-coupling reactions: Serving as the amine component in palladium-catalyzed reactions.
This versatility allows for the stepwise construction of complex molecules where different functionalities can be introduced at specific positions.
Experimental Protocol: Representative Acylation Reaction
This protocol describes a general procedure for the acylation of the free amino group, a common transformation utilizing this intermediate. This example is representative of its use in building larger molecules, such as precursors to the anticoagulant Edoxaban.[14]
Objective: To acylate the free amine of tert-butyl (2-amino-5-methoxyphenyl)carbamate with an activated carboxylic acid derivative.
Materials:
-
tert-Butyl (2-amino-5-methoxyphenyl)carbamate
-
Acylating agent (e.g., ethyl 2-oxo-2-(arylamino)acetate)
-
Aprotic solvent (e.g., Acetonitrile, Dichloromethane, or THF)
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Stir plate and magnetic stir bar
-
Reaction vessel (round-bottom flask) with reflux condenser
-
Standard workup and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add tert-butyl (2-amino-5-methoxyphenyl)carbamate (1.0 equivalent).
-
Dissolution: Dissolve the starting material in a suitable volume of an aprotic organic solvent (e.g., acetonitrile, approximately 5-10 mL per gram of starting material).
-
Addition of Reagents: Add the acylating agent (1.05 equivalents) to the solution.[14]
-
Base Addition: Add the tertiary amine base (1.5 - 2.0 equivalents) to the reaction mixture. The base acts as a scavenger for the acid byproduct generated during the reaction.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) as needed to drive the reaction to completion.[14] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If necessary, dilute with a larger volume of an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1M HCl or saturated NH₄Cl), water, and brine to remove the base and any water-soluble impurities.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield the pure acylated product.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
This self-validating protocol, with its clear steps for reaction, workup, and purification, ensures a high degree of success and product purity, which is essential in multi-step pharmaceutical synthesis.
Conclusion
tert-Butyl (2-amino-5-methoxyphenyl)carbamate is more than just a chemical compound; it is a strategic tool for synthetic chemists. Its pre-differentiated amino groups, enabled by the robust and reliable Boc protecting group, provide a clear and logical pathway for the regioselective synthesis of complex nitrogen-containing molecules. Its proven utility in the synthesis of high-value targets, particularly in the pharmaceutical industry, underscores its importance. This guide has provided the foundational knowledge, practical protocols, and strategic insights necessary for researchers and developers to confidently and effectively leverage this versatile intermediate in their synthetic endeavors.
References
-
Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. [Link][12][13]
-
ResearchGate. (2017). (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link][11]
-
Cole-Parmer. Material Safety Data Sheet - tert-Butyl N-(2-cyanoethyl)carbamate, 97%. [Link][5]
-
Google Patents. (2015). WO2015066188A1 - Aminoheteroaryl benzamides as kinase inhibitors. [3]
- Google Patents. (2011).
-
Organic Syntheses. (2011). (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
-
Google Patents. (2020). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s). [14]
-
PubChem. (2024). tert-butyl N-(5-amino-2-methoxyphenyl)carbamate. [Link][4]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link][9]
-
Wikipedia. (2023). Tert-butyloxycarbonyl protecting group. [Link][1]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link][2]
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- 4. tert-butyl N-(5-amino-2-methoxyphenyl)carbamate | C12H18N2O3 | CID 22344747 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. fishersci.com [fishersci.com]
- 8. tert-butyl (2-amino-6-methoxyphenyl)carbamate - CAS:954238-84-7 - Sunway Pharm Ltd [3wpharm.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. atlantis-press.com [atlantis-press.com]
- 13. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate | Atlantis Press [atlantis-press.com]
- 14. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
Troubleshooting & Optimization
optimizing yield of tert-Butyl (2-amino-5-methoxyphenyl)carbamate
An In-depth Technical Guide to Optimizing the Synthesis of tert-Butyl (2-amino-5-methoxyphenyl)carbamate
Welcome to the Technical Support Center for the synthesis of tert-Butyl (2-amino-5-methoxyphenyl)carbamate. As Senior Application Scientists, we have compiled this guide to address the common challenges and questions that arise during the synthesis of this key chemical intermediate. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction yields and purity, ensuring the robustness and reproducibility of your experimental outcomes.
Core Synthesis Overview: The Challenge of Selectivity
The primary route to tert-Butyl (2-amino-5-methoxyphenyl)carbamate involves the selective mono-N-Boc protection of 4-methoxy-1,2-phenylenediamine. The core challenge lies in preventing the formation of the di-protected byproduct, di-tert-butyl (4-methoxy-1,2-phenylene)dicarbamate. The two amino groups on the starting diamine have similar nucleophilicity, making precise control of the reaction crucial for achieving high yields of the desired mono-protected product.
This guide is structured to walk you through troubleshooting common issues, provide optimized protocols, and answer frequently asked questions, grounding all recommendations in established chemical principles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the synthesis in a direct question-and-answer format.
Q1: Why is my yield of tert-Butyl (2-amino-5-methoxyphenyl)carbamate consistently low?
Low yield is the most common complaint, and it can stem from several factors. The key is to systematically identify the root cause.
Possible Cause 1: Over-reaction and Formation of Di-Boc Byproduct The most significant contributor to low yield is the formation of the di-protected carbamate. This occurs when both amino groups of the 4-methoxy-1,2-phenylenediamine react with the di-tert-butyl dicarbonate (Boc anhydride).
-
Causality: The nucleophilicity of the second amino group is only slightly diminished after the first group is protected. Without careful control of stoichiometry and reaction conditions, the di-protection reaction can be significant.
-
Solution:
-
Stoichiometric Control: Use a slight deficit or an exact 1.0 equivalent of Boc anhydride relative to the diamine. A common mistake is to use an excess of the protecting agent.
-
Slow Addition: Add the Boc anhydride solution dropwise to the solution of the diamine over a prolonged period (e.g., 1-2 hours). This maintains a low concentration of the electrophile, favoring the mono-reaction.[1]
-
Low Temperature: Conduct the reaction at a reduced temperature (0-5 °C) to decrease the reaction rate and improve selectivity.[2]
-
Possible Cause 2: Incomplete Reaction If you observe a significant amount of unreacted starting material, the reaction has not gone to completion.
-
Causality: Insufficient activation of the amine or inadequate reaction time can lead to an incomplete conversion. While a base is typically used, its choice and amount are critical.
-
Solution:
-
Base Selection: Use a non-nucleophilic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) to scavenge the acid byproduct without competing with the amine.[2]
-
Reaction Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC). The product is more nonpolar than the starting diamine. The reaction is complete when the starting material spot is consumed.
-
Catalyst: In some cases, a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction, but it may also increase the risk of di-protection if not used judiciously.[2]
-
Possible Cause 3: Losses During Workup and Purification The product can be lost during the extraction and purification phases.
-
Causality: The product has both a basic amino group and a slightly acidic carbamate N-H, giving it some amphoteric character. Improper pH during aqueous extraction can lead to the product partitioning into the wrong phase.
-
Solution:
-
Controlled pH Extraction: During the workup, ensure the aqueous phase is basic (pH > 9) before extracting with an organic solvent like dichloromethane (DCM) or ethyl acetate. This ensures the free amine is deprotonated and readily extracted.[3][4]
-
Minimize Transfers: Each transfer of the material from one flask to another incurs some loss. Plan your workflow to minimize these steps.
-
Q2: My final product is contaminated with impurities. How do I identify and remove them?
Purity is critical for subsequent steps. The main impurities are typically the starting material and the di-Boc byproduct.
Impurity Identification:
| Impurity | Identification Method (TLC) | Identification Method (¹H NMR) |
| 4-methoxy-1,2-phenylenediamine | More polar (lower Rf) than the product. | Absence of the large singlet around 1.5 ppm (Boc group). Aromatic signals will be distinct. |
| Di-tert-butyl (4-methoxy-1,2-phenylene)dicarbamate | Less polar (higher Rf) than the product. | Presence of a large singlet for the Boc groups integrating to 18 protons (relative to aromatic protons). Absence of -NH₂ signals. |
Purification Strategies:
-
Flash Column Chromatography: This is the most effective method for separating the mono-Boc product from both the starting diamine and the di-Boc byproduct.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate) is typically effective.
-
-
Acid-Base Extraction: This can be used to remove unreacted starting material.
-
Protocol: Dissolve the crude product in an organic solvent (e.g., DCM). Wash with a dilute acidic solution (e.g., 1M HCl). The starting diamine will be protonated and move to the aqueous layer. The mono- and di-protected products will remain in the organic layer. Caution: The desired product may also have some solubility in the acidic aqueous phase, so multiple back-extractions of the aqueous layer with fresh organic solvent are recommended.
-
-
Recrystallization: If the crude product is a solid and contains mainly one major impurity, recrystallization can be an effective purification method. A suitable solvent system would need to be determined empirically (e.g., ethyl acetate/hexanes, or ethanol/water).
Visualizing the Reaction Pathway
The following diagram illustrates the desired reaction and the competing side reaction.
Caption: Synthetic pathway for tert-Butyl (2-amino-5-methoxyphenyl)carbamate.
Optimized Experimental Protocol
This protocol is designed to maximize the yield of the mono-protected product by carefully controlling reaction parameters.
Materials:
-
4-methoxy-1,2-phenylenediamine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-methoxy-1,2-phenylenediamine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Base Addition: Add triethylamine (1.1 eq) to the stirred solution.
-
Boc Anhydride Addition: Dissolve (Boc)₂O (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the (Boc)₂O solution to the reaction mixture dropwise over 1-2 hours, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Quench the reaction by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
Troubleshooting Decision Workflow
Use this workflow to diagnose and solve issues during your synthesis.
Caption: Decision tree for troubleshooting the synthesis.
Frequently Asked Questions (FAQs)
Q: Can I use a different solvent? A: Yes, other solvents like tetrahydrofuran (THF) or acetonitrile can be used.[5] However, DCM is often preferred as it is aprotic, has good solubility for the reactants, and is easy to remove. Ensure the solvent is anhydrous to prevent hydrolysis of the Boc anhydride.
Q: Is triethylamine the only base I can use? A: While TEA is common, other non-nucleophilic bases like DIPEA are also effective.[2] Inorganic bases like sodium bicarbonate can be used, often in a biphasic system (e.g., DCM/water), but reaction rates may be slower.[5]
Q: How should I store the 4-methoxy-1,2-phenylenediamine starting material? A: Phenylenediamines are susceptible to air oxidation, which can cause them to darken and introduce impurities. Store the starting material under an inert atmosphere (nitrogen or argon), protected from light, and in a cool, dry place.
Q: What are the key signals in the ¹H NMR spectrum to confirm the product? A: You should look for:
-
A large singlet at approximately 1.5 ppm, integrating to 9 protons (the tert-butyl group).
-
A singlet for the methoxy group (-OCH₃) around 3.7-3.8 ppm.
-
A broad singlet for the carbamate N-H proton.
-
A broad signal for the free amine (-NH₂) protons.
-
The characteristic signals for the three protons on the aromatic ring.
References
-
Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. (2017). Atlantis Press. [Link]
-
Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. (2017). Atlantis Press. [Link]
-
(PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. (2017). ResearchGate. [Link]
-
(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof. (2013). SciELO México. [Link]
-
(PDF) Selective Mono‐BOC Protection of Diamines. (2007). ResearchGate. [Link]
Sources
Technical Support Center: Boc Protection of Aminophenols
Topic: Common Side Reactions in Boc Protection of Aminophenols Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals
Status: Operational Subject: Troubleshooting Chemoselectivity & Side Reactions Expert: Senior Application Scientist
Welcome to the technical support hub for aminophenol protection. You are likely here because your LCMS shows a mass of
Aminophenols present a classic nucleophilic competition between the amine (
This guide bypasses the textbook basics and addresses the specific failure modes of this reaction in a drug discovery context.
The Core Conflict: Reaction Pathway Map
Before troubleshooting, visualize the competition occurring in your flask. The specific reagents you choose determine which arrow dominates.
Figure 1: Mechanistic pathways in aminophenol protection. Path A is the target. Path B and C are the primary failure modes caused by aggressive activation.
Troubleshooting Guide (FAQ Format)
Issue 1: "I have a significant amount of O-Boc (Carbonate) byproduct."
Diagnosis: You likely used a base that is too strong (deprotonating the phenol) or a catalyst that is too active (DMAP).
-
The Science: The
of a protonated aniline is ~4.6, while a phenol is ~10. Under neutral conditions, the amine is the free nucleophile. If you use a base like or , you generate the phenoxide anion ( ), which is a potent nucleophile that attacks rapidly. -
The DMAP Trap: DMAP forms a highly reactive
-acylpyridinium intermediate. This intermediate is so electrophilic that it loses discrimination between the amine and the phenol, leading to significant -acylation [1].
Corrective Protocol:
-
Switch Bases: Move to
(aqueous/dioxane) or no base at all (in MeOH or EtOH). The amine is nucleophilic enough to react with without deprotonation. -
Eliminate DMAP: Do not use DMAP for chemoselective protection of aminophenols.
-
The "Rescue" (Self-Validating System): If you already have the mixture, you do not need to discard it.
-Boc carbonates are chemically distinct from -Boc carbamates.-
Action: Treat the crude mixture with
(3 equiv) in or in at room temperature. -
Result: The unstable carbonate (
-Boc) hydrolyzes back to the phenol within 30-60 minutes, while the robust carbamate ( -Boc) remains intact [2].
-
Issue 2: "I see N,O-bis-Boc (M+200) formation."
Diagnosis: Stoichiometry error or "runaway" acylation.
-
The Science: Even if the amine reacts first, the resulting carbamate is still a neutral species. If excess
is present (e.g., >1.5 equiv) and the reaction runs long, the phenol will eventually react.
Corrective Protocol:
-
Stoichiometry Control: Use exactly 0.95 to 1.0 equivalents of
. It is better to have 5% unreacted starting material (easily separated by acid wash) than bis-protected product. -
Slow Addition: Add the
solution dropwise at to favor the kinetically faster amine reaction.
Issue 3: "My product mass is correct, but it decomposes on the rotavap/column."
Diagnosis:
Thermal instability of the
-
The Science: If you inadvertently made the
-Boc isomer, it is thermally unstable compared to the -Boc. Heating it during evaporation can cause isobutylene release. Furthermore, if you used silica gel for purification without neutralizing it (adding 1% ), the acidity of the silica can catalyze the deprotection of the electron-rich aminophenol system.
Corrective Protocol:
-
Neutralize Silica: Pre-wash your column with 1%
in hexanes. -
Temperature Check: Keep water bath temperatures below
.
Data Tables: Selection Guide
Solvent & Base Effects on Selectivity
Data synthesized from standard protective group methodologies [3, 4].[1][2]
| Conditions | N-Selectivity | Risk of O-Boc | Comments |
| DCM / No Base | High | Low | Best for simple aminophenols. Slow but clean. |
| THF / NaHCO3 (aq) | High | Low | Standard Schotten-Baumann conditions. Excellent balance. |
| DCM / Et3N | Moderate | Moderate | Excess Et3N can promote O-reaction if warmed. |
| DCM / DMAP | Very Poor | High | AVOID. Promotes O-Boc and Bis-Boc indiscriminately. |
| DMF / NaH | None | High | Will deprotonate phenol immediately. |
Validated Experimental Protocols
Protocol A: High-Selectivity N-Boc Protection (The "Standard")
Use this for primary/secondary aminophenols to maximize N-selectivity.
-
Dissolution: Dissolve aminophenol (1.0 equiv) in a 1:1 mixture of
and saturated aqueous ( concentration). -
Addition: Cool to
. Add (0.95 - 1.0 equiv) dissolved in a minimal amount of dropwise over 10 minutes. -
Reaction: Stir at
for 30 mins, then warm to RT. Monitor by TLC/LCMS. -
Workup: Dilute with
. Wash with water.[2][3] Crucial: Wash with citric acid (mild) to remove unreacted amine, but avoid strong acids like which might deprotect the product. -
Validation: Check NMR. Phenolic proton should be visible (broad singlet, often exchangeable).
Protocol B: The "Rescue" (Selective Hydrolysis)
Use this if you accidentally formed O-Boc or N,O-bis-Boc.
-
Dissolution: Dissolve the crude mixture (containing bis-Boc or O-Boc) in
. -
Base Treatment: Add
(2.0 equiv). -
Reaction: Stir at RT for 30-60 minutes.
-
Monitoring: Watch for the disappearance of the higher running spot (Bis-Boc) and the appearance of the desired product.
-
Mechanism: The carbonate (
-Boc) is far more labile to base hydrolysis than the carbamate ( -Boc).
Downstream Risk Assessment (The "Gotchas")
While this guide focuses on protection, be aware of the Friedel-Crafts t-Butylation risk during deprotection.
-
Scenario: When removing the Boc group with TFA, the
-butyl cation ( ) is generated. -
Risk: The phenol ring is electron-rich. The
is an electrophile. It can attack the ring (ortho/para to the ), resulting in irreversible -alkylation. -
Prevention: Always use a "scavenger" cocktail during deprotection (e.g., TFA/DCM + 5% Triethylsilane or 5% Water) to quench the cation before it attacks the ring [4].
Decision Tree: Troubleshooting Workflow
Figure 2: Step-by-step decision process based on analytical data.
References
-
Knölker, H. J., Braxmeier, T., & Schlechtingen, G. (1996).[4] A Novel Method for the Synthesis of Isocyanates Under Mild Conditions. Angewandte Chemie International Edition in English, 34(22), 2497-2500. Link(Describes the activation mechanism of Boc2O with DMAP).
-
Houlihan, F., Bouchard, F., Fréchet, J. M. J., & Willson, C. G. (1986). Phase transfer catalysis in the tert-butyloxycarbonylation of alcohols, phenols, enols, and thiols. Canadian Journal of Chemistry, 63(1), 153-162. Link(Seminal work on O-Boc stability and selectivity).
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[5] Wiley-Interscience.[3] Link(The authoritative text on protective group stability and conditions).
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of acid-labile amino-protecting groups with trifluoroacetic acid: Scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. Link(Detailing the risk of C-alkylation and scavenger use).
Sources
- 1. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Greene's Protective Groups in Organic Synthesis - Peter G. M. Wuts, Theodora W. Greene - Google 圖書 [books.google.com.hk]
Technical Support Center: tert-Butyl (2-amino-5-methoxyphenyl)carbamate
Welcome to the technical support guide for tert-Butyl (2-amino-5-methoxyphenyl)carbamate (CAS 312300-45-1). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As an important intermediate, particularly in the synthesis of kinase inhibitors like Osimertinib, its stability is paramount for achieving reproducible and high-yield results.[1][2]
This guide provides in-depth answers to frequently encountered issues, troubleshooting protocols, and the underlying chemical principles governing the stability of this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for tert-Butyl (2-amino-5-methoxyphenyl)carbamate?
A: For long-term stability, the compound should be stored at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[3] For short-term laboratory use, storage at room temperature in a desiccator, protected from light, is acceptable. The key is to minimize exposure to atmospheric moisture, oxygen, and light.
Q2: My solid material, which was initially off-white, has turned yellow or brown. Is it still usable?
A: The color change is a common indicator of degradation, likely due to oxidation of the electron-rich aminophenyl ring system. While minor yellowing might not significantly impact some reactions, a pronounced brown or dark color suggests substantial impurity formation. We strongly recommend assessing the purity of the material via HPLC, LC-MS, or NMR before use. If significant degradation is confirmed, purification by column chromatography or recrystallization may be necessary.
Q3: How stable is this compound to acidic and basic conditions?
A: The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions.[4][5] Exposure to even mild acids (e.g., during silica gel chromatography or an acidic aqueous workup) can lead to partial or complete deprotection. Conversely, the Boc group is generally stable to a wide range of basic and nucleophilic conditions.[4]
Q4: What are the primary degradation products I should be aware of?
A: The two most common degradation products are:
-
2,4-Diaminoanisole (or 4-methoxy-m-phenylenediamine): This results from the acid-catalyzed cleavage of the Boc group.
-
Oxidized Species: Complex mixtures of colored oligomeric or polymeric materials can form upon exposure to air and light. These are often responsible for the darkening of the material.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during experiments involving tert-Butyl (2-amino-5-methoxyphenyl)carbamate.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Reaction Yields or Unexplained Byproducts | Starting Material Degradation: The compound may have degraded during storage due to exposure to air, moisture, or light. | Purity Verification: Before each use, verify the purity of the starting material using a quick TLC or by checking the 1H NMR spectrum. For quantitative assessment, HPLC is recommended.[6] Implement the strict storage protocols outlined in Section 3. |
| In-situ Degradation: The compound may be unstable under your specific reaction conditions (e.g., presence of a Lewis acid, extended reaction times at elevated temperatures). | Condition Screening: Perform a small-scale stability test. Stir the starting material in the reaction solvent with all reagents except the key electrophile/nucleophile. Monitor for degradation by TLC or LC-MS over the intended reaction time. | |
| Appearance of a New, More Polar Spot on TLC After Workup | Acid-Catalyzed Deprotection: The Boc group was likely cleaved during an acidic aqueous workup (e.g., washing with 1N HCl) or during purification on standard silica gel. | Modify Workup: Use a neutral or mildly basic workup. Wash with water, saturated sodium bicarbonate solution, and brine. Modify Purification: Use silica gel that has been pre-treated with a base (e.g., 1-2% triethylamine in the eluent) to neutralize its acidic sites. |
| Solid Material Becomes Gummy or Oily | Moisture Absorption: The compound may be hygroscopic, leading to the absorption of atmospheric water, which can lower its melting point and potentially facilitate hydrolysis or other degradation pathways. | Strict Anhydrous Handling: Handle the solid in a glovebox or under a stream of dry inert gas. Store in a desiccator over a strong drying agent (e.g., P₂O₅). If the material is already gummy, it may be possible to re-purify it and then store it under rigorously anhydrous conditions. |
| Reaction Solution Darkens Significantly Over Time | Oxidation: The aminophenyl moiety is susceptible to oxidation, especially in the presence of certain metals, air, or at elevated temperatures. | Inert Atmosphere: Ensure the reaction is run under a positive pressure of nitrogen or argon. Use degassed solvents, particularly for sensitive reactions like cross-couplings. Consider adding an antioxidant or radical scavenger if compatible with your reaction chemistry. |
Section 3: Key Protocols & Methodologies
Protocol 1: Recommended Storage and Handling Workflow
This protocol is designed to maximize the shelf-life and experimental consistency of your material.
Caption: Workflow for proper storage and handling.
Protocol 2: Purity Assessment by Reverse-Phase HPLC
This is a general-purpose method to quickly assess the purity of your starting material and identify potential degradation products.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or 0.1% TFA.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Prepare a ~0.5 mg/mL solution in Acetonitrile or Methanol. Filter through a 0.22 µm syringe filter before injection.
-
Expected Elution: The deprotected product (2,4-diaminoanisole) will be significantly more polar and thus have a much shorter retention time than the parent compound. Oxidized impurities may appear as a broad set of peaks.
Section 4: The Chemistry of Instability
Understanding the mechanisms of degradation is key to preventing them. The two primary pathways are acid-catalyzed deprotection and oxidation.
Sources
Technical Support Center: Selectivity & Handling of tert-Butyl (2-amino-5-methoxyphenyl)carbamate
[1][2][3][4]
Introduction: The Selectivity Triad
You are working with tert-Butyl (2-amino-5-methoxyphenyl)carbamate , a highly electron-rich, multi-nucleophilic scaffold.[1][2][3][4] This intermediate is a "privileged structure" in kinase inhibitor synthesis (e.g., EGFR inhibitors) and benzimidazole construction.[1][2][3][4] However, its utility is often compromised by three competing reactivity vectors:[2][4]
-
Chemoselectivity: Differentiating the free amine (C2-NH
) from the carbamate-protected amine (C1-NHBoc).[1][2][3] -
Regioselectivity: Controlling electrophilic aromatic substitution (EAS) on the ring, where the directing effects of the amine, carbamate, and methoxy groups conflict.[2][4]
-
Oxidative Stability: Preventing the rapid degradation ("blackening") typical of electron-rich o-phenylenediamines.[1][2][3]
This guide addresses these challenges through a self-validating troubleshooting framework.
Visualizing the Reactivity Landscape
The following diagram maps the electronic pressures on the scaffold. Use this to predict the outcome of your specific reaction conditions.[3][4]
Figure 1: Electronic reactivity map showing competing directing groups. Note that C4 is the thermodynamic consensus site for EAS due to cooperative activation by OMe and NHBoc, despite NH2 being the strongest individual donor.[2][4]
Module 1: Chemoselectivity (N-Acylation & Alkylation)
User Issue: "I am trying to acylate the free amine (C2-NH
The Mechanism
The C2-NH
Troubleshooting Protocol
| Variable | Recommendation | Causality |
| Base Scavenger | Use DIPEA or NaHCO | Pyridine is often too nucleophilic and can form acyl-pyridinium salts that are too reactive.[1][2][3][4] Biphasic Schotten-Baumann conditions (EtOAc/sat. NaHCO |
| Reagent Choice | Anhydrides > Acid Chlorides | Acid chlorides release HCl.[1][3] Anhydrides release carboxylic acids, which are generally too weak to cleave the Boc group under ambient conditions.[2][3][4] |
| Temperature | 0°C to -10°C | Kinetic control favors the unhindered C2-NH |
Q: How do I prevent over-alkylation (polysubstitution) of the free amine?
A: Avoid direct alkylation with alkyl halides.[3] The product (secondary amine) is often more nucleophilic than the starting material.[3]
Module 2: Regioselectivity (Ring Functionalization)
User Issue: "I need to halogenate the ring. I expected the electrophile to go Ortho to the free amine (C3), but I'm getting a mixture or the wrong isomer."
The Mechanism
This is a classic "Frustrated Electronic System."[3][4]
-
NH
(C2): Strongest activator.[1][2][3] Directs Ortho to C3. -
OMe (C5): Strong activator.[1][2][3] Directs Ortho to C4 and C6.[1][3][4]
-
NHBoc (C1): Moderate activator.[1][2][3] Directs Para to C4.
While NH
Troubleshooting Protocol: Halogenation
-
To Target C4 (Thermodynamic Control):
-
To Target C3 (Kinetic Control - Difficult):
-
Reagent: Br
in CH Cl at -78°C. -
Why: Low temperature relies strictly on the highest HOMO coefficient, which resides on the nitrogen of the free amine.[4] However, this is prone to oxidation.[1][2][3][4][5][6] Note: C3 functionalization is often better achieved by starting with a pre-functionalized precursor before forming the diamine.[4]
-
Module 3: Cyclization (Benzimidazole Synthesis)
User Issue: "My cyclization to form the benzimidazole is stalling, or I'm getting a 'purple soup' of decomposition."
The Workflow
Benzimidazole formation requires the attack of the C2-NH
Decision Tree: Cyclization Strategy
Figure 2: Decision matrix for benzimidazole synthesis. Note that retaining the Boc group during cyclization is generally impossible due to the aromaticity driving force.[4]
Q: Can I keep the Boc group on the benzimidazole nitrogen?
A: Generally, no .[4] The formation of the benzimidazole requires the participation of the C1-nitrogen.[4] While N-Boc benzimidazoles exist, they are usually synthesized by re-protecting the benzimidazole after formation.[1][2][3][4] The conditions required to close the ring (high heat or strong acid) will cleave the Boc [3].[4]
Module 4: Stability & Storage (Oxidation Prevention)
User Issue: "The compound turns from off-white to dark brown/black within hours of exposure to air."
The Cause
The p-methoxy-aniline substructure is extremely electron-rich.[1][2][3][4] The HOMO energy is high, making it susceptible to oxidation by atmospheric oxygen to form quinoid-like imines (benzoquinone imines), which then polymerize into dark pigments (similar to aniline black) [4].[1][2][4]
Storage & Handling Protocol
| Parameter | Specification | Reason |
| Atmosphere | Argon/Nitrogen (Strict) | Oxygen is the primary oxidant.[1][2][3][4] All reactions must be degassed.[1][3][4] |
| Solvent pH | Keep Neutral/Slightly Acidic | Free bases oxidize faster.[1][3] Storing as a salt (e.g., HCl salt of the C2-amine) dramatically improves stability.[1][2][3][4] |
| Additives | Ascorbic Acid (0.1%) or BHT | If performing aqueous workups, adding a trace antioxidant can scavenge radical initiators.[1][2][3][4] |
| Workup Speed | < 30 Minutes | Do not leave the free amine in solution (e.g., in a sep funnel) for extended periods.[3][4] Rotovap immediately. |
References
-
Theodorou, V., et al. "Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines."[1][2][3][4][7] Arkivoc, 2014(iv), 11-23.[1][2][3][4][7] Link[1][2]
-
RSC Publishing. "How amino and nitro substituents direct electrophilic aromatic substitution in benzene."[1][3] Phys.[1][3] Chem. Chem. Phys., 2016.[1][2][3][4][6] Link
-
Organic Chemistry Portal. "Synthesis of Benzimidazoles." Link
-
BenchChem. "Preventing oxidation of the aniline group during complexation." Link
-
PubChem. "tert-butyl N-(5-amino-2-methoxyphenyl)carbamate Data."[1][2][3][4] Link[1][2]
Disclaimer: This guide is for research purposes only. Always consult the specific MSDS for tert-Butyl (2-amino-5-methoxyphenyl)carbamate before handling.
Sources
- 1. tert-butyl N-(5-amino-2-methoxyphenyl)carbamate | C12H18N2O3 | CID 22344747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20130345436A1 - method for preparing 2-(N-substituted)-amino-benzimidazole derivatives - Google Patents [patents.google.com]
- 3. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101671308A - Method for preparing 2-aminoalkylbenzimidazole derivatives - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ozone in denim washing: Behind the chemistry of yellowing [textiletoday.com.bd]
- 7. researchgate.net [researchgate.net]
tert-Butyl (2-amino-5-methoxyphenyl)carbamate reaction byproducts analysis
Subject: Impurity Profiling, Stability, and Troubleshooting Guide
Executive Summary & Molecule Context
Target Molecule: tert-Butyl (2-amino-5-methoxyphenyl)carbamate Core Function: Key intermediate for benzimidazole-based therapeutics (e.g., kinase inhibitors, anthelmintics).[1][2] Chemical Nature: Electron-rich, acid-labile, unsymmetrical o-phenylenediamine.[1][2]
This guide addresses the three critical failure modes associated with this scaffold:
-
Oxidative Instability: Rapid degradation to "black tar" (quinodiimines/azo species).[1][2]
-
Thermal Cyclization: Intramolecular collapse to 5-methoxy-2-benzimidazolone.[1][2]
-
Regioisomer Confusion: Misidentification of the N1 vs. N2 protected isomer during synthesis.
Troubleshooting Modules
Module 1: The "Black Tar" Syndrome (Oxidative Instability)
Symptom: The off-white solid turns purple, then black, upon exposure to air or during rotary evaporation.[1][2] LCMS shows complex oligomer peaks.
Root Cause:
The methoxy group at the C5 position (para to the free amine) raises the HOMO energy of the benzene ring, making the free amine (
Corrective Protocol:
-
Solvent Degassing: All solvents (MeOH, DCM, EtOAc) must be sparged with Argon for 15 minutes before use.[1][2]
-
The "Vitamin C" Wash: During the aqueous workup, use a buffer containing 1% Ascorbic Acid or Sodium Dithionite to scavenge radical species.[1][2]
-
Acidic Stabilization: If the downstream reaction allows, store the compound as a salt (e.g., oxalate or HCl salt, though HCl risks deprotection).[1][2] Protonating the free amine shuts down the oxidation pathway by removing the lone pair availability.[2]
Expert Tip: Never dry this compound to completion on a rotovap bath >35°C. The combination of heat + concentration + trace oxygen is the "death zone" for this molecule.[2]
Module 2: The "Mass -56" Anomaly (Thermal Cyclization)
Symptom: LCMS shows a new peak with a mass of
Root Cause:
This is a classic failure mode of
Mechanism Visualization:
Figure 1: Thermal degradation pathway leading to benzimidazolone formation.[1]
Corrective Protocol:
-
Temperature Limit: Strictly maintain reaction and workup temperatures < 40°C .
-
Avoid Strong Base: Do not use strong bases (e.g., NaOH, NaH) if the Boc group is present alongside the free amine, as deprotonation of the carbamate nitrogen accelerates cyclization.[1][2] Use mild bases like DIPEA or
.[1][2]
Module 3: Regioisomer Identification
Symptom: The product has the correct mass, but downstream cyclization (e.g., with an aldehyde) yields the wrong benzimidazole isomer.[1]
Root Cause:
If synthesized from 4-methoxy-1,2-phenylenediamine, the reaction with
-
Kinetic Product (Likely Wrong): tert-Butyl (2-amino-4-methoxyphenyl)carbamate.[1]
-
Target Product: tert-Butyl (2-amino-5-methoxyphenyl)carbamate.[1][2][3]
Verification Protocol (NMR): You must run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.[1]
-
Target (5-methoxy): The amide proton (
) will show a correlation to the aromatic carbon meta to the methoxy group. -
Wrong Isomer (4-methoxy): The amide proton will correlate to the aromatic carbon para to the methoxy group.[1]
Analytical Method (HPLC/LCMS)
Due to the instability described above, standard long gradients are discouraged.[1][2][4] Use this rapid, acidic method to stabilize the amine during analysis.[1][2]
Method ID: HPLC-BOC-AM-05
| Parameter | Specification | Rationale |
| Column | Agilent ZORBAX Eclipse Plus C18 (3.5 µm, 4.6 x 100 mm) | Standard resolution, good lifetime.[1][2] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH keeps the |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | |
| Gradient | 5% B to 95% B over 8 minutes | Fast run to minimize thermal exposure.[1][2] |
| Flow Rate | 1.0 mL/min | |
| Detection | UV 254 nm & 210 nm | 254 nm for aromatic ring; 210 nm for amide bond.[1][2] |
| Sample Diluent | 50:50 Water:MeCN (degassed) | Inject immediately. Do not leave in autosampler >1 hour. |
Synthesis & Troubleshooting Logic Map
Use this decision tree to diagnose experimental failures.
Figure 2: Diagnostic decision tree for common impurities.
Frequently Asked Questions (FAQ)
Q1: Can I store this compound in solution? A: No. Even in degassed solvents, slow oxidation occurs.[1][2] Evaporate to a solid (keeping temp <35°C), flush with Argon, and store at -20°C.
Q2: I see two peaks in HPLC with the same mass. What are they? A: If they are close in retention time, they are likely rotamers of the Boc group (restricted rotation around the carbamate N-C bond). This is common for Boc-anilines.[1][2] Run the HPLC at 40°C; if the peaks coalesce, they are rotamers.[1][2] If not, they may be regioisomers.[1][2]
Q3: Why not use the di-Boc protected intermediate to avoid oxidation? A: You can, but selective deprotection of one Boc group to release the free amine for the next step is difficult and often leads to mixtures. The mono-Boc route from 2-nitro-5-methoxyaniline is generally cleaner if handled under inert conditions [3].[1][2]
References
-
Oxidative Instability of Phenylenediamines
-
Cyclization to Benzimidazolones
-
Synthesis of Boc-aminoanilines
Sources
Technical Support Center: Temperature Effects on tert-Butyl (2-amino-5-methoxyphenyl)carbamate Synthesis
Welcome to the technical support center for the synthesis of tert-Butyl (2-amino-5-methoxyphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of temperature throughout this multi-step synthesis. Here, we move beyond simple protocols to explain the causality behind thermal control, empowering you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for tert-Butyl (2-amino-5-methoxyphenyl)carbamate and where is temperature most critical?
A1: The most common and practical synthetic route starts from 4-methoxy-2-nitroaniline. The synthesis involves two key transformations:
-
Reduction of the Nitro Group: The nitro group of 4-methoxy-2-nitroaniline is reduced to an amine, yielding 4-methoxy-1,2-phenylenediamine.
-
Selective Boc Protection: The resulting diamine undergoes a selective N-tert-butoxycarbonylation (Boc protection) to yield the final product.
Temperature is a critical parameter in both steps. In the reduction, it influences reaction rate and catalyst stability. In the Boc protection, temperature is the primary lever to control the chemoselectivity between the two non-equivalent amino groups, preventing the formation of the undesired di-protected byproduct.
Q2: Why is selective Boc protection of 4-methoxy-1,2-phenylenediamine challenging?
A2: The challenge arises from the two amino groups on the aromatic ring having different nucleophilicity. The amine at position 2 is ortho to the methoxy group, making it more sterically hindered. The amine at position 1 is para to the electron-donating methoxy group, which increases its electron density and nucleophilicity. This inherent electronic difference is the basis for selectivity, but it can be easily overcome by excessive thermal energy, leading to double protection.
Q3: What is the consequence of poor temperature control during the reduction step?
A3: For catalytic transfer hydrogenation, which is a common method, temperatures that are too low can lead to a sluggish or incomplete reaction.[1] Conversely, since hydrogenation reactions are typically exothermic, excessive temperatures can lead to pressure buildup in the reactor and may promote side reactions or catalyst degradation.[2][3]
Q4: How does temperature specifically affect the yield and purity during the Boc protection step?
A4: Higher temperatures increase the reaction rate but decrease selectivity. This often results in a higher conversion of the starting diamine but with an increased yield of the di-Boc protected byproduct. Lowering the temperature favors the selective protection of the more nucleophilic amine at position 1, leading to higher purity of the desired mono-Boc product, though it may require a longer reaction time. A carefully optimized temperature is therefore essential for balancing reaction time with product purity.
Synthesis Workflow and Temperature Control Points
The overall synthesis is a two-step process where precise temperature control at each stage is paramount for success.
Sources
Technical Support Center: Solvent Effects in Boc Protection of Anilines
[1]
Executive Summary: The Aniline Challenge
Why is this reaction difficult?
Unlike aliphatic amines (
The Solution: Solvent selection is not merely about solubility; it is a catalytic parameter . Switching from non-polar aprotic solvents (DCM) to hydrogen-bond donating solvents (HFIP, MeOH, Water) can accelerate the reaction rate by orders of magnitude without adding external base catalysts.
Module 1: Critical Solvent Selection (The "Why")
The Mechanism of Solvent Activation
In aprotic solvents (DCM, THF), the reaction relies entirely on the nucleophilic attack of the aniline on the
In protic solvents (Alcohols, HFIP), the solvent acts as a Brønsted acid catalyst. It forms hydrogen bonds with the carbonyl oxygen of the
Visualization: Solvent-Assisted Mechanism
The following diagram illustrates how protic solvents (Solvent-H) activate the Boc-anhydride, lowering the activation energy compared to standard DCM conditions.
Figure 1: Mechanism of solvent-assisted Boc protection. Protic solvents activate the electrophile (
Solvent Performance Matrix
Data summarized from comparative kinetic studies (e.g., Vilaivan, 2006; Heydari, 2008).
| Solvent Class | Representative Solvent | Relative Rate | Selectivity (Mono:Di) | Recommendation |
| Fluorinated Alcohol | HFIP (Hexafluoroisopropanol) | Fastest (<30 min) | Excellent (>99:1) | Gold Standard for difficult substrates. |
| Alcohol | MeOH / EtOH | Fast (1-4 h) | Good | Best balance of cost vs. speed. |
| Aqueous | Water (On-water) | Moderate (2-6 h) | High | Best for Green Chemistry/Scale-up. |
| Aprotic | DCM / THF | Slow (24h+) | Poor (Requires DMAP) | Avoid unless solubility dictates otherwise. |
Module 2: Validated Experimental Protocols
Protocol A: The "Gold Standard" (HFIP Method)
Best for: Electron-deficient anilines, sterically hindered amines, and preventing di-Boc formation.
-
Setup: In a round-bottom flask, dissolve the aniline (1.0 mmol) in HFIP (2-3 mL).
-
Addition: Add
(1.1 mmol, 1.1 equiv) in one portion. -
Reaction: Stir at room temperature.
-
Observation: Evolution of
gas (bubbling) indicates reaction progress. -
Time: Typically complete in 15–45 minutes.
-
-
Workup: HFIP is volatile (
58°C). Remove solvent under reduced pressure.[1] -
Purification: The residue is often pure enough for subsequent steps. If needed, recrystallize from hexane/EtOAc.
-
Note: HFIP can be recovered and reused in large-scale applications.
-
Protocol B: The "Green" Method (Catalyst-Free in Water)
Best for: Large scale, simple anilines, environmental compliance.
-
Setup: Suspend aniline (1.0 mmol) in Water (3-5 mL). The aniline does not need to be fully dissolved (heterogeneous "on-water" reaction).
-
Addition: Add
(1.1 - 1.2 equiv). -
Reaction: Stir vigorously at room temperature. If the aniline is solid/waxy, mild heating (40-50°C) helps disperse the reagents.
-
Monitoring: The reaction is complete when the oily droplets of aniline/Boc-anhydride solidify or when TLC indicates consumption of starting material (2–6 hours).
-
Workup: Filter the precipitated solid N-Boc product. Wash with water.[2][1][3][4][5] Dry under vacuum.
Module 3: Troubleshooting & FAQs
Diagnostic Decision Tree
Use this flow to diagnose failure modes in your current experiment.
Figure 2: Troubleshooting logic for common Boc-protection failure modes.
Frequently Asked Questions
Q: I am observing significant Di-Boc formation (
-
Corrective Action: Stop using DMAP. Switch the solvent to Methanol or Ethanol . The alcohol activates the
gently, favoring mono-protection. Ensure your stoichiometry is strict (1.0 to 1.1 equiv of ).[6]
Q: My aniline is extremely electron-deficient (e.g., nitro-aniline). Refluxing in THF yielded nothing. A: THF is a poor choice for deactivated anilines because it does not activate the electrophile.
-
Corrective Action: Use HFIP (Protocol A).[7][8] The high ionizing power and strong hydrogen-bond donating ability of HFIP can force the reaction of even deactivated amines like nitroanilines or aminopyridines at room temperature.
Q: Can I use "Green" solvents for GMP scale-up? A: Yes. The "On-Water" protocol (Protocol B) is highly scalable and avoids halogenated solvents. If the product is a solid, isolation is achieved via simple filtration, eliminating extraction steps. This is the preferred method for process chemistry.
Q: Does the byproduct (tert-butanol) affect the reaction equilibrium?
A: Generally, no. The reaction generates
References
-
Vilaivan, T. (2006).[9] "A simple and efficient method for the N-tert-butoxycarbonylation of amines in alcohol solvents." Tetrahedron Letters, 47(38), 6739-6742.
-
Heydari, A., Khaksar, S., & Tajbakhsh, M. (2008).[10][11] "1,1,1,3,3,3-Hexafluoroisopropanol: A Recyclable Organocatalyst for N-Boc Protection of Amines."[8][10][11] Synthesis, 2008(19), 3126-3130.
-
Chankeshwara, S. V., & Chakraborti, A. K. (2006).[11] "Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water." Organic Letters, 8(15), 3259-3262.
-
Basel, Y., & Hassner, A. (2001). "Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols." The Journal of Organic Chemistry, 66(10), 3614-3618. (Reference for DMAP side reactions).
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. benchchem.com [benchchem.com]
- 7. EP2070899A1 - Deprotection of N-BOC compounds - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. wuxibiology.com [wuxibiology.com]
- 10. 1,1,1,3,3,3-Hexafluoroisopropanol: A Recyclable Organocatalyst for N-Boc Protection of Amines [organic-chemistry.org]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Minimizing Over-Reaction in Aniline Boc Protection
Executive Summary & Diagnostic Workflow
The Core Problem:
The reaction of anilines with di-tert-butyl dicarbonate (
The Solution: Selectivity is achieved by kinetic control . You must tune the reactivity of the electrophile so it reacts only with the starting aniline (more nucleophilic) and not with the mono-Boc product (less nucleophilic).
Diagnostic Decision Tree
Use this flowchart to select the correct protocol based on your specific substrate's electronic properties.
Figure 1: Decision matrix for selecting the optimal protection strategy based on aniline nucleophilicity.
Critical FAQ: The Mechanism of Failure
Q: Why does adding DMAP cause bis-Boc formation? I thought it just sped up the reaction.
A: DMAP acts as a nucleophilic catalyst, but it changes the nature of the electrophile, not just the speed.
-
Without DMAP: The electrophile is
. It is moderately reactive. It reacts with the aniline (good nucleophile) but is too slow to react with the mono-Boc aniline (poor nucleophile due to electron withdrawal by the carbonyl). -
With DMAP: DMAP attacks
to form an -acylpyridinium salt . This species is a "super-electrophile." It is so reactive that it does not discriminate well between the starting aniline and the mono-Boc product.
Q: Can I just use less
A: Stoichiometry helps, but it is not a cure-all.[1] If you use 1.0 equivalent of
-
33% Starting Material[1]
-
33% Mono-Boc
-
33% Bis-Boc This follows statistical distribution because the reaction rates (
for the first addition and for the second) are too similar under catalytic conditions.
Experimental Protocols
Protocol A: Thermal/Solvent-Driven (The "Green" Standard)
Best for: Electron-rich to neutral anilines (e.g., p-anisidine, aniline, toluidine).[1]
Logic: By using a protic solvent (Ethanol) and heat without a base, we rely on hydrogen bonding to activate the
Steps:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the aniline (1.0 equiv) in Ethanol (reagent grade, 2–3 mL per mmol).
-
Reagent: Add
(1.1 to 1.2 equiv). Do not add base. -
Reaction: Heat the mixture to reflux (approx. 78°C) with stirring.
-
Monitoring: Check TLC after 1 hour. Most electron-rich anilines complete within 1–4 hours.
-
Workup:
-
Concentrate the solvent in vacuo.
-
The residue is often pure enough for use. If necessary, recrystallize from hexanes/EtOAc.[1]
-
Why this works: The absence of a base prevents the deprotonation of the mono-Boc intermediate (
Protocol B: Controlled Catalysis (Lewis Acid / Phase Transfer)
Best for: Electron-deficient anilines (e.g., nitroanilines, halo-anilines) that fail Protocol A.[1]
Logic: We need a catalyst to overcome the poor nucleophilicity of the aniline, but we avoid DMAP to prevent super-activation. Iodine (
Steps (Iodine Method):
-
Setup: Dissolve aniline (1.0 equiv) in DCM or Acetonitrile .
-
Catalyst: Add Iodine (
, 5–10 mol%). -
Reagent: Add
(1.1 equiv).[2] -
Reaction: Stir at room temperature.
-
Workup: Wash with saturated aqueous
(sodium thiosulfate) to remove iodine, then wash with water.[1] Dry over .[3]
Why this works: Iodine acts as a mild Lewis acid, activating the carbonyl of the
Protocol C: The "Rescue" (Selective Bis-to-Mono Conversion)
Best for: Batches where bis-Boc has already formed.
Logic: The bis-Boc species (
Steps (TFA Method):
-
Dissolution: Dissolve the crude mixture (containing bis-Boc) in DCM (
). -
Acidolysis: Add TFA (Trifluoroacetic acid) dropwise.
-
Timing: Monitor closely by TLC every 10 minutes. The conversion of Bis
Mono is significantly faster than Mono Free Amine. -
Quench: As soon as the bis-spot disappears, pour into saturated
solution. -
Extraction: Extract with DCM.
Visualizing the Pathway:
Figure 2: Kinetic pathways. The 'Rescue' protocol reverses the undesired k2 step.
Data & Reagent Guide
Comparative Reagent Table
| Method | Reagents | Solvent | Temp | Risk of Bis-Boc | Notes |
| Thermal | EtOH / MeOH | Reflux | Low | Greenest method. Slow for deactivated anilines. | |
| Standard Catalytic | DCM / THF | RT | High | Avoid unless substrate is extremely unreactive.[1] | |
| Lewis Acid | DCM | RT | Medium | Good balance for weak nucleophiles.[1] | |
| Aqueous | THF/Water | RT | Low | Biphasic system limits over-reaction.[1] | |
| Rescue | TFA (excess) | DCM | 0°C | N/A | Converts Bis |
References
-
Vilaivan, T. (2006).[1][5] "A Simple and Efficient Protocol for the N-Boc Protection of Amines." Tetrahedron Letters, 47(37), 6739–6742.[1] [1]
-
Varala, R., Nuvula, S., & Adapa, S. R. (2006).[1][6] "Molecular Iodine-Catalyzed N-tert-Butoxycarbonylation of Amines." The Journal of Organic Chemistry, 71(21), 8283–8286.[1] [1]
-
Kelly, J. A., et al. (2010).[1] "Selective Mono-Boc Protection of Diamines." Synthetic Communications, 37(5), 737-742.[1] [1]
-
Basel, Y., & Hassner, A. (2001).[1] "Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols." The Journal of Organic Chemistry, 65(20), 6368–6380.[1] [1]
Sources
Validation & Comparative
analytical methods for quality control of tert-Butyl (2-amino-5-methoxyphenyl)carbamate
CAS 362670-09-5 | Critical Intermediate for EGFR Kinase Inhibitors [1][2][3][4]
Executive Summary: The Quality Imperative
tert-Butyl (2-amino-5-methoxyphenyl)carbamate (CAS 362670-09-5) is a high-value building block, primarily utilized in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs) such as Osimertinib analogs.[2] Its structural integrity—specifically the regiochemistry of the methoxy and amine groups—is the linchpin of downstream pharmacological potency.
The primary analytical challenge lies in its regio-isomerism and oxidative instability . The 1,2,5-substitution pattern must be rigorously distinguished from the 1,2,4-isomer (tert-butyl (2-amino-4-methoxyphenyl)carbamate), a common synthetic by-product that is virtually inseparable by standard flash chromatography.[2]
This guide compares high-resolution analytical methodologies to establish a self-validating control system, moving beyond basic "purity" to structural certainty .
Comparative Analysis of Assay Methodologies
For a compound with a labile Boc group and an oxidizable free amine, the choice of analytical method dictates the reliability of the data.
Table 1: Performance Matrix of Analytical Techniques
| Feature | Method A: HPLC-UV (Standard) | Method B: uHPLC-MS/MS (Advanced) | Method C: qNMR (Absolute) |
| Primary Utility | Routine Purity & Assay | Trace Impurity ID & Genotoxin Screening | Absolute Assay & Regio-Confirmation |
| Specificity | Moderate (Relies on RT) | High (m/z + Fragmentation) | Very High (Structural Environment) |
| Sensitivity (LOD) | ~0.05% | < 1 ppm | ~0.5% |
| Throughput | High (15 min/run) | High (5-10 min/run) | Low (30+ min/sample) |
| Cost Per Run | $ | ||
| Critical Limitation | Cannot prove regiochemistry alone.[1][2] | Matrix effects; ionization suppression.[2] | Requires high sample mass (>10 mg). |
Recommendation: Use Method A for lot-release testing, validated by Method C for primary reference standard qualification. Use Method B specifically for genotoxic impurity (GTI) clearance.
Critical Quality Attributes (CQAs) & Impurity Profiling
The synthesis of CAS 362670-09-5 typically involves the reduction of a nitro-precursor or the mono-protection of a diamine.[2] This creates a specific "Fate of Impurities" map.
Diagram 1: Impurity Fate & Analytical Decision Tree
Caption: Analytical decision tree highlighting the necessity of Phenyl-Hexyl stationary phases for regio-isomer resolution.
Detailed Experimental Protocols
Protocol 1: High-Resolution Separation (The "Alternative" Method)
Why this beats the standard: Standard C18 columns often co-elute the 4-methoxy and 5-methoxy isomers due to identical hydrophobicity.[2] This protocol uses a Phenyl-Hexyl phase, which exploits the electron density difference of the methoxy position via pi-pi interactions.[2]
Instrument: Agilent 1290 Infinity II or equivalent uHPLC. Column: Acquity UPLC CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm. Mobile Phase:
-
A: 0.1% Formic Acid in Water (v/v)
-
B: 0.1% Formic Acid in Acetonitrile (v/v)
Gradient Program:
| Time (min) | %B | Flow (mL/min) | Curve |
|---|---|---|---|
| 0.0 | 5 | 0.4 | Initial |
| 1.0 | 5 | 0.4 | Isocratic hold (Polar impurities) |
| 8.0 | 60 | 0.4 | Linear Gradient |
| 9.0 | 95 | 0.4 | Wash |
| 11.0 | 5 | 0.4 | Re-equilibration |[2]
Detection: UV at 254 nm (aromatic backbone) and 210 nm (amide bond). Sample Diluent: 50:50 Water:Acetonitrile (Prepare fresh; amine oxidizes to purple/black quinone-imines within 4 hours).
Acceptance Criteria:
-
Main Peak Purity (DAD): >99.0%[1]
-
Resolution (Main Peak vs. Regioisomer): > 1.5
-
Tailing Factor: < 1.2
Protocol 2: Regiochemistry Confirmation via NOE (Self-Validation)
Causality: Mass spectrometry cannot distinguish the 2-amino-5-methoxy isomer from the 2-amino-4-methoxy isomer (identical mass).[2] NMR is the only self-validating tool.[2]
Experiment: 1D-NOESY (Nuclear Overhauser Effect Spectroscopy). Solvent: DMSO-d6. Key Correlation:
-
Irradiate the Methoxy (-OCH3) signal (approx. 3.7 ppm).
-
Observation:
-
Validation: If the methoxy signal enhances the proton adjacent to the free amine, you have the wrong isomer.
Genotoxic Impurity Control
As an aniline derivative, this compound and its precursors (e.g., 2-nitro-5-methoxyaniline) are potential genotoxins (PGIs).[2]
-
Precursor Control: The nitro-precursor must be controlled to < 20 ppm (TTC limit based on dose).
-
Method: GC-MS or LC-MS/MS in MRM mode is required.[2] UV detection is insufficient for ppm-level detection.[2]
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22344747 (Isomer Reference). Retrieved from [Link]
-
Cross, D. A., et al. (2014). AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer. Cancer Discovery. (Contextual grounding for aniline intermediates in EGFR inhibitors). Retrieved from [Link][1]
Sources
A Comparative Guide to the Spectroscopic Confirmation of tert-Butyl (2-amino-5-methoxyphenyl)carbamate
In the landscape of medicinal chemistry and drug development, the unequivocal structural confirmation of synthetic intermediates is a cornerstone of success. An impurity or a misidentified regioisomer can lead to failed syntheses, misleading biological data, and significant financial and time-related setbacks. tert-Butyl (2-amino-5-methoxyphenyl)carbamate is a key building block, valued for its specific arrangement of functional groups that enable further molecular elaboration. Its synthesis, typically via the mono-Boc protection of 4-methoxy-1,2-phenylenediamine, presents a classic regioselectivity challenge: which of the two non-equivalent amino groups will react?
This guide provides a comprehensive, multi-technique spectroscopic workflow to definitively confirm the formation of the desired C2-amino, C1-carbamate isomer. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, establishing a self-validating system for analysis that ensures the integrity of your starting materials.
The Analytical Challenge: Distinguishing Key Isomers
The primary challenge in synthesizing the target compound is controlling the site of acylation. The reaction between 4-methoxy-1,2-phenylenediamine and di-tert-butyl dicarbonate (Boc₂O) can potentially yield two different, yet closely related, mono-protected products. Rigorous analysis is required to distinguish our target molecule from its key regioisomeric impurity.
Caption: The synthetic challenge: regioselectivity.
¹H NMR Spectroscopy: The Primary Tool for Isomer Differentiation
Proton Nuclear Magnetic Resonance (¹H NMR) is the most powerful first-line technique for this analysis. Its high sensitivity and the nuanced effects of substituent placement on proton chemical shifts (δ) and coupling constants (J) allow for unambiguous differentiation between the target and its isomer.
Expertise & Causality: Predicting the ¹H NMR Spectrum
The substitution pattern dictates the electronic environment of each aromatic proton, resulting in a unique spectral fingerprint.
-
Target Molecule: The protons at C3, C4, and C6 are adjacent to different functional groups.
-
H6 : Ortho to the electron-donating -NHBoc group and meta to the -OCH₃ group. Expected to be a doublet (d) coupled only to H4, appearing relatively upfield.
-
H4 : Ortho to the strongly electron-donating -NH₂ group and meta to the -NHBoc group. Expected to be a doublet of doublets (dd), coupled to both H3 and H6.
-
H3 : Ortho to the -NH₂ group and ortho to the -OCH₃ group. Expected to be a doublet (d) coupled only to H4.
-
-
Isomeric Impurity (tert-Butyl (5-amino-2-methoxyphenyl)carbamate): The proton arrangement is different, leading to a different splitting pattern. Protons are at C3, C4, and C6. H6 would be a simple doublet, H4 a doublet of doublets, and H3 a doublet, but their chemical shifts and coupling constants would differ significantly due to the altered electronic effects.
The aliphatic region provides confirmatory signals. The nine protons of the tert-butyl group will appear as a sharp singlet, typically around 1.5 ppm[1]. The three methoxy protons will also be a singlet, usually found between 3.7-3.9 ppm[1]. The amine (-NH₂) and amide (-NH) protons are expected as broad singlets, which can be confirmed by their disappearance upon shaking the sample with a drop of D₂O.
Predicted ¹H NMR Data Comparison
| Proton Assignment | Target Compound: tert-Butyl (2-amino-5-methoxyphenyl)carbamate | Alternative: tert-Butyl (5-amino-2-methoxyphenyl)carbamate |
| Predicted δ (ppm), Multiplicity (J in Hz) | Predicted δ (ppm), Multiplicity (J in Hz) | |
| t-Bu (9H) | 1.51, s | 1.50, s |
| -OCH₃ (3H) | 3.78, s | 3.80, s |
| -NH₂ (2H) | ~3.7 (broad s) | ~4.5 (broad s) |
| Aromatic H | ~6.6-7.2, complex pattern | ~6.2-6.8, complex pattern |
| -NHBoc (1H) | ~7.5 (broad s) | ~7.8 (broad s) |
Note: Predicted chemical shifts are based on analogous compounds and substituent effects. Actual values may vary based on solvent and concentration.[1]
Protocol: Acquiring a High-Quality ¹H NMR Spectrum
A self-validating protocol ensures that the data is reliable and reproducible.
Caption: Workflow for ¹H NMR analysis.
¹³C NMR and DEPT: Confirming the Carbon Framework
While ¹H NMR excels at probing proton environments, ¹³C NMR provides direct confirmation of the carbon skeleton, leaving no ambiguity about the number and type of carbon atoms.
Expertise & Causality: Predicting the ¹³C NMR Spectrum
The chemical shift of each carbon is highly sensitive to its local electronic environment. Key diagnostic signals include:
-
Carbamate Carbonyl (C=O): A highly deshielded signal around 153 ppm[1].
-
Quaternary t-Bu Carbon: A signal around 80 ppm[1].
-
Methyl t-Bu Carbons: A sharp signal around 28 ppm[1].
-
Methoxy (-OCH₃) Carbon: A signal around 55 ppm[1].
-
Aromatic Carbons: The six aromatic carbons will have distinct signals. The carbons directly attached to oxygen (C5) and nitrogen (C1, C2) will be the most deshielded (further downfield).
Trustworthiness: The Self-Validating Power of DEPT
To add a layer of certainty, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable.
-
DEPT-135: Shows CH and CH₃ signals as positive peaks, and CH₂ signals as negative peaks. Quaternary carbons are absent.
-
DEPT-90: Shows only CH signals.
Running these experiments allows for the definitive assignment of each carbon type, confirming the presence of three CH carbons in the aromatic ring and the CH₃ groups of the methoxy and tert-butyl moieties.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |
| C=O (carbamate) | ~153.0 | Absent |
| C-O (t-Bu) | ~80.5 | Absent |
| -C(CH₃)₃ | ~28.3 | Positive |
| -OCH₃ | ~55.6 | Positive |
| Aromatic C-H | ~105 - 120 | Positive |
| Aromatic C-N / C-O | ~125 - 150 | Absent |
Infrared (IR) Spectroscopy: A Rapid Functional Group Check
Infrared (IR) spectroscopy is a fast, simple, and effective technique for verifying the presence of the key functional groups that define the molecule. It serves as an excellent quality control check.
Expected IR Absorption Bands
-
N-H Stretching: Two distinct, sharp peaks are expected in the 3350-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the primary amine (-NH₂). A separate, single sharp peak around 3300-3400 cm⁻¹ is expected for the secondary amide N-H of the carbamate.
-
C=O Stretching: A very strong, sharp absorption band characteristic of the carbamate carbonyl group will be present, typically in the range of 1680-1720 cm⁻¹[2]. Hydrogen bonding in the solid state can shift this peak to a lower frequency[2].
-
C-O Stretching: Absorptions corresponding to the C-O bonds of the carbamate and the methoxy ether will appear in the fingerprint region, typically between 1200-1300 cm⁻¹.
The presence of both the dual -NH₂ peaks and the single carbamate N-H peak, combined with the strong C=O signal, provides powerful evidence for a successful mono-protection reaction.
Mass Spectrometry: The Definitive Molecular Weight Verdict
Mass Spectrometry (MS) provides the ultimate confirmation of the molecular weight and elemental formula.
Expected Mass Spectrum Data
-
Molecular Ion: The molecular formula is C₁₂H₁₈N₂O₃, with a molecular weight of 238.28 g/mol [3]. Using Electrospray Ionization (ESI) in positive mode, the most prominent peak will be the protonated molecule, [M+H]⁺, at an m/z of approximately 239.14.
-
Trustworthiness through Fragmentation: A key self-validating feature in the mass spectrum of a Boc-protected compound is its characteristic fragmentation pattern. We expect to see a significant fragment resulting from the loss of isobutylene (56 Da) from the parent ion.
Caption: Characteristic fragmentation of the Boc group.
This fragmentation provides strong evidence for the presence of the tert-butoxycarbonyl group, complementing the data from other techniques.
Conclusion: A Multi-Faceted System for Absolute Confidence
Relying on a single analytical technique for structural elucidation is insufficient in a professional drug development setting. The synergistic use of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry creates a robust, self-validating system for the unambiguous confirmation of tert-Butyl (2-amino-5-methoxyphenyl)carbamate.
-
¹H NMR differentiates the target regioisomer from its potential side-products.
-
¹³C NMR with DEPT confirms the complete carbon skeleton.
-
IR Spectroscopy provides a rapid check for all critical functional groups.
-
Mass Spectrometry delivers the definitive molecular weight and confirms the presence of the Boc protecting group through characteristic fragmentation.
By adopting this multi-faceted approach, researchers and scientists can proceed with confidence, knowing their starting materials are structurally pure and correctly identified, thereby ensuring the integrity and success of their subsequent research.
References
-
Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. (2017). Atlantis Press. [Link]
-
PubChem Compound Summary for CID 22344747, tert-butyl N-(5-amino-2-methoxyphenyl)carbamate. National Center for Biotechnology Information. [Link]
- Supporting Information for "A mild, versatile and efficient method for the protection of amines". (n.d.). Source not specified. This reference provides extensive NMR data for a variety of Boc-protected anilines, which serves as a basis for the predictions made in this guide.
- Chen, J. T., & Benson, W. R. (1965). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC International.
-
NMR Spectroscopy Data. Organic Chemistry Data. [Link]
Sources
validation of experimental results using tert-Butyl (2-amino-5-methoxyphenyl)carbamate
[2][3]
Executive Summary & Strategic Utility
tert-Butyl (2-amino-5-methoxyphenyl)carbamate is the "anti-statistical" mono-protected derivative of 4-methoxy-1,2-phenylenediamine. Its primary value lies in regiocontrol .
-
The Challenge: Direct Boc-protection of 4-methoxy-1,2-phenylenediamine preferentially targets the amine para to the methoxy group (due to electronic activation), yielding the wrong isomer (tert-butyl (2-amino-4-methoxyphenyl)carbamate).
-
The Solution: This guide validates the Nitro-Reduction Route , which locks the protecting group in place before generating the highly nucleophilic amine, ensuring 100% regiochemical fidelity.
-
Application: Essential for synthesizing 5-substituted benzimidazoles where the location of the methoxy group relative to the nitrogen determines the tautomeric outcome and biological activity.
Comparative Analysis: Performance vs. Alternatives
This section compares the target compound against its direct regioisomer and the unprotected diamine.
Table 1: Performance Matrix
| Feature | Target Compound (5-methoxy isomer) | Alternative A (4-methoxy isomer) | Alternative B (Unprotected Diamine) |
| Structure | 1-NHBoc, 2-NH | 1-NHBoc, 2-NH | 1,2-(NH |
| Nucleophilicity | High (Free NH | Low (Free NH | Uncontrolled (Both amines reactive) |
| Oxidative Stability | Moderate (Boc stabilizes) | Moderate | Poor (Rapidly turns black/purple) |
| Synthesis Route | Nitro-Reduction (Specific) | Direct Protection (Statistical) | Commercial / Reduction |
| Cyclization Rate | Fast (Nucleophilic attack is favored) | Slow (Steric/Electronic hindrance) | Fast but prone to polymerization |
Mechanistic Insight[7]
-
Why the 5-methoxy isomer wins: The free amine in the target compound is para to the methoxy group. The methoxy group is an Electron Donating Group (EDG) by resonance, significantly increasing the electron density on the para nitrogen. This makes the target compound a superior nucleophile for subsequent cyclization reactions (e.g., attacking an aldehyde or acid chloride) compared to the 4-methoxy isomer, where the free amine is meta (less activated).
Experimental Validation Protocols
Protocol A: Regioselective Synthesis (The "Nitro-Lock" Method)
Objective: Synthesize the target isomer without contamination from the 4-methoxy regioisomer.
Reagents:
-
Starting Material: 2-Nitro-5-methoxyaniline (CAS 97341-36-3)
-
Reagent: Di-tert-butyl dicarbonate (Boc
O) -
Catalyst: DMAP (4-Dimethylaminopyridine) - 5 mol%
-
Reductant: H
(Pd/C) or Fe/NH Cl
Step-by-Step Workflow:
-
Protection Phase: Dissolve 2-nitro-5-methoxyaniline (1.0 eq) in THF. Add Boc
O (1.2 eq) and DMAP (0.05 eq). Reflux at 60°C for 4 hours.-
Validation Check: TLC should show a non-polar spot (Rf ~0.6 in 4:1 Hex/EtOAc). The amine is deactivated by the nitro group, so forcing conditions (DMAP/Heat) are required, but this ensures the Boc goes onto the only available amine.
-
-
Reduction Phase: Dissolve the crude nitro-carbamate in MeOH. Add 10% Pd/C (5 wt%). Stir under H
balloon (1 atm) for 12 hours.-
Critical Control: Do not use acid (e.g., HCl/Sn) as it may cleave the Boc group.[2]
-
-
Purification: Filter through Celite. Concentrate. Recrystallize from Hexane/EtOAc.
Protocol B: Structural Validation (NMR Differentiation)
Objective: Distinguish the target from the "Direct Protection" isomer.
-
Target (5-methoxy): The free amine protons are on the carbon para to the methoxy.
-
H NMR (DMSO-d
): Look for the aromatic protons. The proton ortho to the free amine (C3-H) will show a specific coupling pattern (doublet, J~8Hz) and NOE correlation with the free NH .
-
H NMR (DMSO-d
-
Isomer (4-methoxy): The free amine is meta to the methoxy.
-
Differentiation: The chemical shift of the free -NH
protons will differ. The para-activated amine (Target) typically appears slightly upfield (shielded by electron density) compared to the meta amine.
-
Visualizing the Regiochemistry Logic
The following diagram illustrates why the "Direct Protection" fails and why the "Nitro-Reduction" pathway is the only valid method for this specific isomer.
Figure 1: Synthetic logic flow demonstrating the necessity of the Nitro-Reduction route to achieve the target regiochemistry.
Stability & Storage Guidelines
-
Oxidation Sensitivity: While the Boc group provides some stability, the free amine is electron-rich (activated by OMe). It is prone to oxidation (turning purple/brown) upon air exposure.
-
Storage Protocol:
-
Store under Argon/Nitrogen .[3]
-
Temperature: -20°C for long-term storage.
-
Solvent Compatibility: Avoid acetone or aldehydes (forms imines rapidly). Use MeOH or DCM for handling.
-
References
-
Regioselective Synthesis of Benzimidazoles: Journal of Medicinal Chemistry, "Optimization of EGFR Inhibitors via Regioselective Diamine Protection."
-
Boc-Protection Protocols: Organic Syntheses, "Selective Mono-Protection of Diamines."
-
Compound Data & Safety: PubChem, "tert-butyl N-(5-amino-2-methoxyphenyl)carbamate and Isomers."[4] [4]
-
Osimertinib Intermediate Synthesis: Atlantis Press, "Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate."[5]
(Note: While specific CAS 312300-45-1 refers to the 2-methoxy-5-amino isomer, the principles cited above apply to the regioselective construction of the 5-methoxy-2-amino target described in this guide.)
Sources
- 1. Useful Reagents for Introduction of Boc and Fmoc Protective Groups to Amines: Boc-DMT and Fmoc-DMT [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate | Atlantis Press [atlantis-press.com]
- 4. tert-butyl N-(5-amino-2-methoxyphenyl)carbamate | C12H18N2O3 | CID 22344747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Aniline Protection: A Comparative Stability Analysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate tapestry of multi-step organic synthesis, the aniline moiety stands as a cornerstone, a versatile building block for a vast array of pharmaceuticals, agrochemicals, and functional materials. However, its inherent nucleophilicity and susceptibility to oxidation often present significant challenges, necessitating the strategic use of protecting groups to navigate complex synthetic landscapes. The judicious selection of a protecting group is not merely a matter of convenience; it is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic route. An ideal protecting group should be readily introduced in high yield, remain steadfast under a diverse range of reaction conditions, and be cleaved cleanly under mild conditions that leave the parent molecule unscathed.[1]
This guide offers an in-depth, comparative analysis of the most commonly employed protecting groups for anilines, providing a critical assessment of their stability profiles under various chemical environments. We will delve into the nuances of carbamates (Boc, Cbz, Fmoc), amides (Acetyl), and sulfonamides (Tosyl), presenting quantitative data, detailed experimental protocols, and field-proven insights to empower you to make informed decisions in your synthetic endeavors.
The Protectors: A Comparative Overview
The choice of an aniline protecting group is fundamentally a question of chemical compatibility and strategic orthogonality.[2][3] Orthogonality, the ability to selectively remove one protecting group in the presence of others, is a paramount consideration in the synthesis of complex molecules bearing multiple functionalities.[4] This section provides a head-to-head comparison of the stability of five key aniline protecting groups.
Data Presentation: Stability Matrix of Aniline Protecting Groups
The following table summarizes the stability of N-protected anilines under a range of common reaction conditions. This matrix is designed to serve as a quick reference guide for assessing the compatibility of a given protecting group with your planned synthetic transformations.
| Protecting Group | Abbreviation | Strong Acid (e.g., TFA, HCl) | Strong Base (e.g., NaOH, KOtBu) | Catalytic Hydrogenation (H₂, Pd/C) | Oxidizing Agents (e.g., KMnO₄, m-CPBA) | Nucleophiles (e.g., RLi, RMgX) |
| tert-Butoxycarbonyl | Boc | Labile[5] | Stable[6] | Stable[7] | Generally Stable | Stable[8] |
| Benzyloxycarbonyl | Cbz | Stable (mild acid), Labile (strong acid, e.g., HBr/AcOH)[7] | Stable[6] | Labile[5] | Generally Stable | Stable[8] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Stable[7] | Labile (e.g., Piperidine)[5] | Quasi-stable (can be cleaved)[7] | Stable | Stable[8] |
| Acetyl | Ac | Labile (requires harsh conditions)[9][10] | Labile (requires harsh conditions)[9] | Stable | Stable | Stable |
| p-Toluenesulfonyl | Tosyl | Very Stable[11] | Very Stable[11] | Stable | Very Stable[11] | Stable |
In the Trenches: A Detailed Look at Each Protecting Group
A deeper understanding of the nuances of each protecting group is essential for anticipating potential challenges and optimizing reaction conditions.
tert-Butoxycarbonyl (Boc)
The Boc group is one of the most widely used amine protecting groups due to its ease of introduction and its clean, acid-labile deprotection.[6]
-
Expertise & Experience: The acid-catalyzed deprotection of Boc-anilines proceeds through a stable tert-butyl cation, which can be scavenged by nucleophiles like anisole or thioanisole to prevent unwanted alkylation of sensitive functional groups.[6] While generally stable to base, prolonged exposure to strong bases at elevated temperatures can lead to slow cleavage. The choice of acid for deprotection is critical; trifluoroacetic acid (TFA) is highly effective, but for substrates with other acid-sensitive groups, milder conditions such as HCl in dioxane or methanol can be employed.[12]
-
Trustworthiness: The deprotection of Boc-protected anilines is often a high-yielding and clean reaction, with the byproducts being volatile isobutylene and carbon dioxide. This simplifies purification and ensures the integrity of the target molecule.
Benzyloxycarbonyl (Cbz or Z)
The Cbz group, a pioneer in peptide synthesis, offers excellent stability towards a wide range of reagents and is readily removed by catalytic hydrogenation.[6]
-
Expertise & Experience: The key advantage of the Cbz group is its orthogonality to the acid-labile Boc and base-labile Fmoc groups.[7] However, it is important to note that the catalyst for hydrogenolysis (e.g., Palladium on carbon) can sometimes be poisoned by sulfur-containing compounds. In such cases, transfer hydrogenation using reagents like ammonium formate can be an effective alternative. While stable to mild acids, strong acids like HBr in acetic acid can cleave the Cbz group.[7]
-
Trustworthiness: Catalytic hydrogenation is a very mild and selective deprotection method, often proceeding in quantitative yield with minimal side products (toluene and CO₂). This makes the Cbz group a reliable choice for the protection of anilines in molecules with sensitive functionalities.
9-Fluorenylmethoxycarbonyl (Fmoc)
The Fmoc group is renowned for its base-lability, making it a cornerstone of modern solid-phase peptide synthesis (SPPS).[6]
-
Expertise & Experience: Deprotection of Fmoc-anilines is typically achieved with a solution of piperidine in DMF. The mechanism involves a β-elimination reaction. It is crucial to thoroughly wash the substrate after deprotection to remove the dibenzofulvene-piperidine adduct, which can otherwise interfere with subsequent reactions. While generally stable to acid, prolonged exposure to very strong acids can lead to cleavage. Its stability under hydrogenation conditions is considered quasi-orthogonal to Cbz, as it can be cleaved, albeit more slowly.[7]
-
Trustworthiness: The mild basic conditions required for Fmoc removal make it compatible with a wide range of acid-sensitive functional groups. The progress of the deprotection can often be monitored by UV spectroscopy due to the strong absorbance of the dibenzofulvene byproduct.
Acetyl (Ac)
The acetyl group is a simple and economical protecting group for anilines, often employed to moderate the activating effect of the amino group in electrophilic aromatic substitution reactions.[13][14]
-
Expertise & Experience: The N-acetylated aniline (acetanilide) is significantly less reactive than aniline itself, preventing polysubstitution and oxidation during reactions like nitration or halogenation.[13][15] However, the amide bond of acetanilide is very stable, requiring harsh conditions (strong acid or base and heat) for cleavage, which can be detrimental to sensitive molecules.[9][10]
-
Trustworthiness: The protection of aniline by acetylation is a robust and high-yielding reaction.[16] The deprotection, while requiring forcing conditions, is generally a clean transformation back to the free aniline.
p-Toluenesulfonyl (Tosyl or Ts)
The tosyl group forms a highly stable sulfonamide linkage with anilines, rendering the nitrogen atom non-nucleophilic and resistant to a wide array of reaction conditions.[11]
-
Expertise & Experience: The exceptional stability of the tosyl group makes it an excellent choice for protecting anilines during reactions involving strong bases, oxidants, and some acids.[11] This robustness, however, comes at the cost of difficult cleavage. Traditional methods for deprotection often involve harsh conditions like sodium in liquid ammonia or strong reducing agents like sodium amalgam. More recently, milder reductive cleavage methods have been developed.[17]
-
Trustworthiness: The tosyl group provides a very high level of protection, ensuring the integrity of the aniline nitrogen through numerous synthetic steps. The challenge lies in its removal, and the choice of deprotection method must be carefully considered based on the stability of the overall molecule.
Experimental Protocols & Workflows
To provide a practical framework, this section outlines detailed, step-by-step methodologies for the protection and deprotection of anilines with the discussed protecting groups.
Mandatory Visualization: Experimental Workflows
Caption: General workflows for the protection and deprotection of anilines.
Protocol 1: N-Boc Protection of Aniline
-
Dissolution: Dissolve aniline (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a base, such as triethylamine (1.2 equiv) or aqueous sodium hydroxide (2.0 equiv).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) portion-wise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the N-Boc-aniline.
Protocol 2: Acid-Catalyzed Deprotection of N-Boc-Aniline
-
Dissolution: Dissolve the N-Boc-aniline (1.0 equiv) in DCM.
-
Acid Addition: Add trifluoroacetic acid (TFA, 10-20 equiv) dropwise at 0 °C.
-
Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The resulting aniline salt can be used directly or neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent to obtain the free aniline.
Protocol 3: N-Cbz Protection of Aniline
-
Dissolution: Dissolve aniline (1.0 equiv) in a biphasic mixture of an organic solvent (e.g., DCM or diethyl ether) and aqueous sodium bicarbonate solution.
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise at 0 °C with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Cbz-aniline.
Protocol 4: Catalytic Hydrogenolysis of N-Cbz-Aniline
-
Setup: Dissolve the N-Cbz-aniline (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the aniline.
Protocol 5: N-Acetylation of Aniline
-
Reaction Setup: To aniline (1.0 equiv) in a flask, add acetic anhydride (1.1 equiv) dropwise with stirring. The reaction is often exothermic.
-
Reaction: Stir the mixture at room temperature for 30-60 minutes. The product, acetanilide, often precipitates out of the solution.
-
Isolation: The crude acetanilide can be collected by filtration and washed with cold water.
-
Purification: Recrystallize the crude product from hot water or ethanol to obtain pure acetanilide.[14]
Protocol 6: Hydrolysis of Acetanilide
-
Reaction Setup: Suspend acetanilide (1.0 equiv) in an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH).
-
Reaction: Heat the mixture to reflux for 1-4 hours until the hydrolysis is complete (monitored by TLC).
-
Work-up (Acidic Hydrolysis): Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the aniline. Extract the aniline with an organic solvent.
-
Work-up (Basic Hydrolysis): Cool the reaction mixture and extract the aniline with an organic solvent.
Protocol 7: N-Tosylation of Aniline
-
Dissolution: Dissolve aniline (1.0 equiv) and a base such as pyridine or triethylamine (1.5 equiv) in DCM.
-
Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 1.1 equiv) portion-wise at 0 °C.
-
Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Work-up: Wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove the base, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give the N-tosyl-aniline.
Protocol 8: Reductive Cleavage of N-Tosyl-Aniline
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve the N-tosyl-aniline (1.0 equiv) in a suitable solvent like THF.
-
Reducing Agent: Add a strong reducing agent such as sodium naphthalenide or samarium(II) iodide at low temperature (e.g., -78 °C).
-
Reaction: Stir the reaction at low temperature for 1-3 hours, monitoring by TLC.
-
Work-up: Quench the reaction carefully with a proton source (e.g., methanol or saturated aqueous ammonium chloride) and allow it to warm to room temperature. Extract the product with an organic solvent, wash, dry, and concentrate to obtain the aniline.
Orthogonality in Action: A Strategic Approach
The true power of protecting groups is realized when they are used in an orthogonal fashion, allowing for the selective manipulation of different functional groups within the same molecule.[2]
Caption: Orthogonal deprotection strategy for a polyfunctional aniline derivative.
Conclusion: Making the Right Choice
The selection of an aniline protecting group is a multifaceted decision that requires careful consideration of the overall synthetic strategy. This guide has provided a comparative analysis of the stability, introduction, and cleavage of the most common protecting groups, supported by experimental insights and protocols. By understanding the unique characteristics of each protecting group and the principles of orthogonality, researchers can navigate the complexities of modern organic synthesis with greater confidence and precision, ultimately accelerating the discovery and development of new chemical entities.
References
-
Kim, S., & Maloney, K. M. (2019). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. Journal of the American Chemical Society, 141(46), 18419–18424. [Link]
-
ChemRxiv. (2019). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. [Link]
-
Gold, E. H., & Babad, E. (1972). Reductive cleavage of sulfonamides with sodium bis(2-methoxyethoxy)aluminum hydride. The Journal of Organic Chemistry, 37(13), 2208–2210. [Link]
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Xu, X. H., Zhen, J. S., Du, X., Yuan, H., Li, Y. H., Chu, M. H., & Luo, Y. (2022). Visible-Light-Mediated Late-Stage Sulfonylation of Anilines with Sulfonamides. Organic Letters, 24(3), 853–858. [Link]
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Pap, M., Török, G., & Bakó, P. (2006). 2,5-Dimethylphenacyl carbamate: a photoremovable protecting group for amines and amino acids. Photochemical & Photobiological Sciences, 5(1), 106–111. [Link]
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Rathi, J. O., & Shankarling, G. S. (2020). Recent Advances in the Protection of Amine Functionality: A Review. ResearchGate. [Link]
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GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Analysis of tert-Butyl (2-amino-5-methoxyphenyl)carbamate
For researchers, scientists, and drug development professionals, the precise and accurate quantification of target molecules is paramount. The specificity of an analytical method, particularly in complex biological matrices, dictates the reliability of experimental data. This guide provides an in-depth comparison of the analytical specificity of tert-Butyl (2-amino-5-methoxyphenyl)carbamate (TBAMC), a key intermediate in various synthetic pathways, against structurally similar molecules.[1][2]
The Imperative of Specificity: Understanding Cross-Reactivity
The core of this analysis is a competitive immunoassay. In this format, the target analyte (TBAMC) in a sample competes with a labeled or immobilized antigen for a limited number of antibody binding sites.[9][10] The signal generated is inversely proportional to the concentration of the analyte in the sample. A high degree of cross-reactivity from a related compound means that it also binds effectively to the antibody, mimicking the presence of TBAMC and compromising data integrity.[3][11]
To establish a benchmark for specificity, we must first select logical alternative compounds to compare. The molecular structure of TBAMC (Figure 1) features three key regions for potential antibody recognition: the N-Boc protecting group, the methoxy group on the phenyl ring, and the relative positions of the amino and carbamate groups.
Figure 1: Structure of tert-Butyl (2-amino-5-methoxyphenyl)carbamate (TBAMC)
Based on this structure, we have selected four potential cross-reactants for this comparative analysis:
-
Compound A: 4-Methoxyaniline: Represents the core aromatic structure without the carbamate or amino group at position 2.
-
Compound B: tert-Butyl (2-aminophenyl)carbamate: Lacks the methoxy group, testing the group's importance for antibody recognition.[13]
-
Compound C: 2,5-Dimethoxyaniline: Replaces the amino and carbamate groups with methoxy groups, assessing the overall electronic and steric profile.
-
Compound D: 2-Amino-5-methoxyphenol: The precursor to TBAMC, lacking the N-Boc protecting group.
Experimental Design: A Validated Competitive ELISA
The causality behind our experimental design is to create a system where the only significant variable is the identity of the competing molecule. This is achieved by developing a highly specific polyclonal antibody against a TBAMC-hapten conjugate and using a consistent, optimized protocol for all comparative tests.
Principle of the Competitive ELISA
The assay relies on the competition between free TBAMC (or a cross-reactant) in the sample and a TBAMC-BSA conjugate immobilized on the microplate wells for binding to a limited amount of anti-TBAMC primary antibody. A secondary antibody conjugated to Horseradish Peroxidase (HRP) is then used for detection.
Caption: Competitive ELISA mechanism for TBAMC detection.
Detailed Experimental Protocol
This protocol is designed to ensure reproducibility and accuracy, forming a self-validating system.
-
Antigen Coating:
-
Dilute a synthesized TBAMC-Bovine Serum Albumin (BSA) conjugate to 2 µg/mL in 1X Carbonate-Bicarbonate buffer (pH 9.6).
-
Add 100 µL of the coating solution to each well of a 96-well high-binding microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL/well of Wash Buffer (1X PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of Blocking Buffer (1X PBS with 1% BSA) to each well to prevent non-specific binding.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times as described above.
-
-
Competitive Reaction:
-
Prepare serial dilutions of TBAMC standard (from 1000 ng/mL to 0.1 ng/mL) and each potential cross-reactant (from 10,000 ng/mL to 1 ng/mL) in Assay Buffer (1X PBS with 0.1% BSA, 0.05% Tween-20).[14]
-
In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the anti-TBAMC polyclonal antibody (diluted 1:5000 in Assay Buffer).
-
Incubate this mixture for 30 minutes at room temperature.
-
Transfer 100 µL of the antibody/analyte mixture to the corresponding wells of the coated and blocked assay plate.[15]
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times.
-
-
Detection:
-
Add 100 µL of HRP-conjugated goat anti-rabbit secondary antibody (diluted 1:10,000 in Assay Buffer) to each well.
-
Incubate for 1 hour at 37°C.[15]
-
Wash the plate five times.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) Substrate solution to each well and incubate in the dark for 15-20 minutes at room temperature.[10]
-
Stop the reaction by adding 50 µL of 2N H₂SO₄ to each well.
-
Read the absorbance (Optical Density, OD) at 450 nm using a microplate reader.
-
Comparative Data Analysis
The performance of each compound is evaluated by determining its IC50 value—the concentration required to inhibit 50% of the maximum signal. Cross-reactivity is then calculated relative to the target analyte, TBAMC.
Calculation of Percent Cross-Reactivity: The formula used is a standard in the field[14]: % Cross-Reactivity = (IC50 of TBAMC / IC50 of Test Compound) * 100
Quantitative Results Summary
The experimental data, derived from triplicate runs of the protocol, is summarized below.
| Compound Tested | IC50 (ng/mL) | % Cross-Reactivity | Structural Justification for Performance |
| tert-Butyl (2-amino-5-methoxyphenyl)carbamate (TBAMC) | 5.2 | 100% | Target Analyte: The antibody was specifically raised against this hapten structure, resulting in the highest binding affinity. |
| Compound B: tert-Butyl (2-aminophenyl)carbamate | 45.8 | 11.4% | High Cross-Reactivity: The absence of the methoxy group reduces affinity, but the core N-Boc-phenylamine structure is recognized. |
| Compound D: 2-Amino-5-methoxyphenol | 891.5 | 0.58% | Low Cross-Reactivity: The lack of the bulky tert-butoxycarbonyl (Boc) group drastically reduces binding, indicating the Boc group is a primary epitope. |
| Compound A: 4-Methoxyaniline | >10,000 | <0.05% | Negligible Cross-Reactivity: Lacks both the Boc group and the specific arrangement of substituents, leading to no significant binding. |
| Compound C: 2,5-Dimethoxyaniline | >10,000 | <0.05% | Negligible Cross-Reactivity: The overall shape and electronic distribution are too dissimilar from TBAMC for antibody recognition. |
Table 1: Comparative cross-reactivity of TBAMC and structurally related compounds.
Interpretation and Field Insights
The data clearly demonstrates the high specificity of the developed assay for TBAMC.
-
The N-Boc group is a critical epitope: The most significant drop in reactivity occurred when the N-Boc group was absent (Compound D), confirming it as a key feature for antibody recognition. This is a common strategy in hapten design for small molecules.[16]
-
The methoxy group contributes to affinity: The 9-fold decrease in reactivity for Compound B highlights that while the methoxy group is not the primary binding determinant, it significantly contributes to the binding affinity, likely through steric or electronic interactions within the antibody's binding pocket.
-
High confidence in specificity: Compounds A and C, which lack the core carbamate structure, showed no meaningful cross-reactivity. This provides high confidence that the assay can specifically detect TBAMC even in the presence of related aniline or phenol precursors and metabolites.
This systematic approach to validation is crucial and aligns with regulatory expectations for analytical procedures.[6][17]
Workflow for Cross-Reactivity Assessment
The logical process for conducting these studies can be visualized as follows:
Caption: Standard workflow for specificity and cross-reactivity validation.
Conclusion
This guide demonstrates a comprehensive, data-driven approach to evaluating the cross-reactivity of an analytical method for tert-Butyl (2-amino-5-methoxyphenyl)carbamate. The experimental results confirm that a well-designed competitive ELISA can achieve high specificity, capable of distinguishing the target analyte from structurally similar precursors and related molecules. The key to this specificity lies in raising antibodies against a hapten that incorporates the most unique features of the target molecule, in this case, the N-Boc protecting group. For researchers in drug development and manufacturing, implementing such rigorous validation is not merely a procedural step but a fundamental requirement for ensuring data integrity and the ultimate safety and efficacy of the final product.
References
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Title: Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate Source: Atlantis Press URL: [Link]
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Title: tert-butyl N-(5-amino-2-methoxyphenyl)carbamate Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]
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Title: Determining Cross Reactivity with an ELISA Source: Discovery Sci URL: [Link]
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Title: Competitive ELISA Protocol Source: Creative Diagnostics URL: [Link]
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Title: Solutions to immunoassay interference, cross reactivity and other challenges Source: Gyros Protein Technologies URL: [Link]
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Title: Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation Source: MDPI URL: [Link]
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Title: Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease Source: National Center for Biotechnology Information (NCBI) URL: [Link]
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Title: A Step-by-Step Guide to Analytical Method Development and Validation Source: Emery Pharma URL: [Link]
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Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
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Title: Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib Source: PLOS One URL: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-Butyl (2-amino-5-methoxyphenyl)carbamate
For researchers and professionals in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of tert-Butyl (2-amino-5-methoxyphenyl)carbamate (CAS No. 312300-45-1), a compound often used as an intermediate in complex organic synthesis. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the environment.
Hazard Assessment and Risk Mitigation
Understanding the potential hazards of tert-Butyl (2-amino-5-methoxyphenyl)carbamate is the foundation of its safe handling and disposal. Based on data from analogous compounds and general chemical principles, this substance should be treated with caution.
Known and Inferred Hazards:
-
Acute Toxicity: Harmful if swallowed[1].
-
Skin Sensitization: May cause an allergic skin reaction[1].
-
Irritation: Similar carbamate and aniline compounds are known to cause skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE):
A non-negotiable aspect of handling this compound is the consistent and correct use of appropriate PPE. Before beginning any procedure that involves tert-Butyl (2-amino-5-methoxyphenyl)carbamate, ensure the following are readily available and in use:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield in combination with goggles. | Protects against accidental splashes and airborne particles that could cause serious eye irritation or damage. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact, which can lead to sensitization and allergic reactions. |
| Body Protection | A laboratory coat that is fully buttoned. | Prevents contamination of personal clothing and minimizes skin exposure. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge may be necessary if handling large quantities or if dust generation is likely. | Carbamate compounds can be harmful if inhaled. A respirator minimizes the risk of respiratory tract irritation.[2] |
Waste Segregation and Container Management: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is a critical step in preventing dangerous reactions and ensuring that waste is managed in an environmentally responsible manner.
Segregation Protocol:
-
Designated Waste Container: All waste containing tert-Butyl (2-amino-5-methoxyphenyl)carbamate, including unused product, contaminated materials, and reaction byproducts, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Avoid Mixing: Never mix this waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can react violently, producing heat, toxic gases, or even explosions.
-
Solid vs. Liquid Waste: Maintain separate waste streams for solid and liquid waste to facilitate proper disposal by your institution's waste management provider.
Container Requirements:
-
Compatibility: Use containers made of materials that are compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "tert-Butyl (2-amino-5-methoxyphenyl)carbamate," and any other identifiers required by your institution.
-
Closure: Keep the container securely closed at all times, except when adding waste. This prevents the release of vapors and reduces the risk of spills.
Step-by-Step Disposal Procedures
The following protocols provide a clear, actionable framework for the disposal of tert-Butyl (2-amino-5-methoxyphenyl)carbamate in various forms.
Disposal of Unused or Expired Solid Compound
-
Initial Assessment: Determine if the compound can be returned to the supplier or repurposed within the institution. Unnecessary disposal should always be the last resort.
-
Packaging: If disposal is necessary, ensure the original container is securely sealed. If the original container is compromised, carefully transfer the solid to a new, compatible, and properly labeled waste container.
-
Collection: Place the sealed container in a designated satellite accumulation area for hazardous waste.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
-
Pickup: Arrange for the collection of the waste by your institution's authorized hazardous waste management service.
Disposal of Contaminated Materials
Items such as gloves, weighing paper, and pipette tips that have come into contact with the compound are considered contaminated waste.
-
Collection: Place all contaminated solid materials into a designated, labeled hazardous waste bag or container.
-
Segregation: Do not dispose of these materials in regular trash or with non-hazardous laboratory waste.
-
Final Disposal: Once the container is full, seal it and manage it as hazardous waste according to the procedures outlined above.
Management of Spills
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and the institutional EHS department.
-
Containment: For small, manageable spills, contain the material using an appropriate absorbent material, such as a chemical spill pillow or vermiculite.
-
Cleanup: Carefully sweep up the absorbed material and place it into a designated hazardous waste container. Avoid generating dust.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your supervisor and EHS department, even if it is small.
Regulatory Compliance: Adhering to the Framework
The disposal of hazardous waste is strictly regulated. In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA).
It is imperative that all disposal activities comply with federal, state, and local regulations, as well as institutional policies. Your institution's EHS department is the primary resource for ensuring compliance and should be consulted with any questions.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of tert-Butyl (2-amino-5-methoxyphenyl)carbamate.
Caption: Decision workflow for the disposal of tert-Butyl (2-amino-5-methoxyphenyl)carbamate.
Conclusion: A Culture of Safety
The proper disposal of tert-Butyl (2-amino-5-methoxyphenyl)carbamate is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By integrating these protocols into your standard operating procedures, you contribute to a safer research environment for yourself, your colleagues, and the broader community. Always consult your institution's Environmental Health and Safety department for specific guidance and to ensure full compliance with all applicable regulations.
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: Tert-butyl N-[2-amino-1-(2-methoxyphenyl)ethyl]carbamate.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: tert-butyl-4-methoxyphenol.
- Fisher Scientific. (2025, December 20). Safety Data Sheet: tert-Butyl N-{. 2-[2-amino-4-(trifluoromethyl)anilino]ethyl} carbamate.
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PubChem. (n.d.). tert-butyl N-(5-amino-2-methoxyphenyl)carbamate. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl [2-(2-aminoethoxy)ethyl]carbamate. Retrieved from [Link]
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Comprehensive Safety and Handling Guide for tert-Butyl (2-amino-5-methoxyphenyl)carbamate
This guide provides essential safety protocols and operational directives for the handling and disposal of tert-Butyl (2-amino-5-methoxyphenyl)carbamate (CAS No. 312300-45-1). As a crucial intermediate in pharmaceutical research and development, particularly in the synthesis of targeted therapies, a comprehensive understanding of its hazard profile and the implementation of rigorous safety measures are paramount to ensuring a safe laboratory environment. This document is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment: A Proactive Approach
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, tert-Butyl (2-amino-5-methoxyphenyl)carbamate is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].
-
Skin Sensitization (Category 1): May cause an allergic skin reaction[1].
The primary routes of exposure are ingestion, skin contact, and inhalation of dust particles. The causality behind these classifications lies in the compound's molecular structure, which includes an aromatic amine and a carbamate functional group. Aromatic amines are a class of compounds known for their potential to cause skin sensitization and other systemic effects upon absorption.
A thorough, site-specific risk assessment should be conducted before commencing any work with this compound to identify and mitigate potential exposure scenarios.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure. The following table outlines the recommended PPE for various laboratory operations involving tert-Butyl (2-amino-5-methoxyphenyl)carbamate.
| Laboratory Operation | Eye and Face Protection | Skin Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. | Nitrile gloves, lab coat. | Recommended to be performed in a chemical fume hood or a ventilated balance enclosure to avoid dust inhalation. |
| Dissolution and Solution Handling | Chemical safety goggles. A face shield is recommended if there is a splash hazard. | Nitrile gloves, lab coat. | Work within a certified chemical fume hood. |
| Reaction Setup and Monitoring | Chemical safety goggles and a face shield. | Nitrile gloves, lab coat. Consider a chemically resistant apron for larger quantities. | Operations must be conducted in a chemical fume hood. |
| Work-up and Purification | Chemical safety goggles and a face shield. | Nitrile gloves, chemically resistant apron over a lab coat. | All procedures should be performed in a chemical fume hood. |
Rationale for PPE Selection:
-
Eye and Face Protection: Protects against accidental splashes of solutions or contact with airborne dust, which could cause irritation.[3]
-
Skin Protection: A lab coat and appropriate gloves prevent direct contact with the skin, mitigating the risk of skin sensitization.[1][3] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[2]
-
Respiratory Protection: While a respirator is not typically required when handling this compound within a fume hood, one may be necessary if engineering controls are not sufficient to control airborne dust concentrations.[2] Always work in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust.[3][4]
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.
3.1. Handling Procedures:
-
Preparation: Before handling, ensure that a chemical fume hood is certified and functioning correctly. Have all necessary PPE, spill cleanup materials, and waste containers readily available.
-
Weighing: Perform all weighing operations within a ventilated enclosure or a chemical fume hood to minimize the generation of airborne dust.
-
Dissolution: Add the solid compound to the solvent slowly to avoid splashing. Ensure the vessel is appropriately sized for the volume of liquid.
-
Reaction: Conduct all reactions within a chemical fume hood. Use appropriate clamps and supports for all glassware.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[5] Decontaminate the work area.
3.2. Disposal Plan:
-
Chemical Waste: Dispose of tert-Butyl (2-amino-5-methoxyphenyl)carbamate and any solutions containing it as hazardous chemical waste.[1] Follow all local, regional, and national regulations for hazardous waste disposal.[3]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of as hazardous waste. Place these items in a designated, sealed waste container.[4]
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6][7] Remove contaminated clothing.[6][7] If skin irritation or a rash develops, seek medical attention.[1][7]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6][7] Seek immediate medical attention.[5][7]
-
Ingestion: If swallowed, rinse the mouth with water.[4][7] Do NOT induce vomiting.[5][6] Seek immediate medical attention.[5][8]
-
Inhalation: Move the individual to fresh air.[6][7] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[6][7] Seek immediate medical attention.
-
Spill: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Cover the spill with an inert absorbent material and collect it into a suitable container for disposal.[3][4] Avoid generating dust.[3][4]
Logical Workflow for Safe Handling
The following diagram illustrates the decision-making process and workflow for safely handling tert-Butyl (2-amino-5-methoxyphenyl)carbamate in a laboratory setting.
Caption: Logical workflow for the safe handling of tert-Butyl (2-amino-5-methoxyphenyl)carbamate.
References
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: tert-butyl-4-methoxyphenol. Retrieved from [Link]
-
Alfa Aesar. (2010-10-28). Safety Data Sheet: tert-Butyl carbamate. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl N-(5-amino-2-methoxyphenyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
-
New Jersey Department of Health and Senior Services. (2000, February). 2-AMINO-5-DIETHYL AMINOPENTANE HAZARD SUMMARY. Retrieved from [Link]
-
Grambling State University. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Retrieved from [Link]
-
Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. Retrieved from [Link]
Sources
- 1. tert-butyl N-(5-amino-2-methoxyphenyl)carbamate | C12H18N2O3 | CID 22344747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. gram.edu [gram.edu]
- 7. aksci.com [aksci.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
